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cellulose trisphenylcarbamate

Cat. No.: B1178537
CAS No.: 126729-54-2
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Description

Cellulose trisphenylcarbamate refers to a class of chiral selectors where the hydroxyl groups of cellulose are derivatized with phenylcarbamate moieties. These compounds are primarily utilized as the active coating or bonded phase in Chiral Stationary Phases (CSPs) for the high-performance liquid chromatography (HPLC) separation of enantiomers . The inherent chirality of the cellulose backbone, combined with the interactive properties of the carbamate groups, allows these phases to discriminate between a wide range of chiral molecules through a combination of hydrogen bonding, π-π interactions, and dipole-dipole forces . The chiral recognition ability is highly influenced by the substituents on the phenyl ring; for instance, derivatives with 3,5-dimethyl or 3,5-dichloro substituents are among the most effective and widely used . The primary application of this compound-based CSPs is the analytical and preparative enantioseparation of racemic compounds in the pharmaceutical and agrochemical industries. They are successfully employed for the enantiomeric determination of drugs like ofloxacin and various chiral pesticides including metalaxyl, diniconazole, and paclobutrazol . These phases can be operated in normal-phase mode and, when covalently immobilized onto silica supports, also demonstrate compatibility with a wider range of organic solvents, expanding their utility in method development . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

126729-54-2

Molecular Formula

C5H8O3S2

Synonyms

cellulose trisphenylcarbamate

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Cellulose Trisphenylcarbamate

Advanced Synthetic Routes for Carbamate (B1207046) Formation

The formation of the carbamate linkage on the cellulose (B213188) backbone is the cornerstone of CTPC synthesis. This is typically achieved through the reaction of the hydroxyl groups of cellulose with an excess of phenyl isocyanate. The reaction is generally conducted in a suitable solvent, often with a catalyst, to drive the esterification to completion.

The purity and yield of cellulose trisphenylcarbamate are critically influenced by various reaction parameters, including temperature, reaction time, solvent, and the molar ratio of reactants. mdpi.com Optimization of these conditions is essential for producing a high-quality derivative with a high degree of substitution (DS), which is crucial for its performance. mdpi.comjst.go.jp

A common synthetic protocol involves refluxing dried microcrystalline cellulose in a dry pyridine (B92270) base. oup.com Subsequently, phenyl isocyanate is added, and the mixture is heated for an extended period, often up to 48 hours, to ensure complete carbamoylation of the hydroxyl groups at the C-2, C-3, and C-6 positions of the anhydroglucose (B10753087) unit (AGU). oup.com The choice of solvent is critical; while pyridine is traditionally used, other systems like N,N-dimethylacetamide (DMAc) in conjunction with lithium chloride (LiCl) have been employed to improve cellulose dissolution and facilitate a more homogeneous reaction. mdpi.comresearchgate.net

Studies have shown that reaction temperature and time are directly correlated with the degree of substitution. For instance, in the synthesis of cellulose acetate (B1210297), a related derivative, complete substitution was achieved at 60-70°C with reaction times between 6 and 10 hours, indicating that higher temperatures can reduce the required reaction time. researchgate.net For cellulose tosylation, another derivatization, optimized conditions were found to be a reaction time of 144 hours at a moderate temperature of 30°C with a 10:1 molar ratio of reagent to AGU, which resulted in a high DS of 1.80. mdpi.com The use of supercritical CO2 as a reaction solvent has also been explored, showing that CTPC could be formed in good yield in the presence of pyridine at near-supercritical pressures, offering a method to reduce the amount of pyridine needed compared to conventional methods. epa.gov

Table 1: Optimization of Reaction Conditions for Cellulose Derivatization This table presents examples of reaction conditions for cellulose derivatization, illustrating the impact of different parameters on the synthesis outcome. Note that direct data for CTPC optimization is compiled from general cellulose derivatization principles.

DerivativeReagentSolvent SystemTemperature (°C)Time (h)Key Finding
This compoundPhenyl IsocyanatePyridineReflux48Standard method for achieving high degree of substitution. oup.com
This compoundPhenyl IsocyanatePyridine / scCO₂~35-Reaction proceeds in good yield, reducing the required amount of pyridine solvent. epa.gov
Cellulose Tosylatep-Toluenesulfonyl chloridePyridine30144Optimized for a high degree of substitution (DS=1.80). mdpi.com
Cellulose AcetateAcetic AnhydrideDMAc/LiCl706Full substitution achieved, demonstrating temperature/time relationship. researchgate.net
Cellulose 3,5-dimethylphenylcarbamate3,5-dimethylphenyl isocyanateDMA-Li-py80-Effective dissolution and reaction system for carbamate derivatives. mdpi.com

The characteristics of the initial cellulose material, particularly its degree of polymerization (DP), significantly affect the synthesis process and the properties of the resulting CTPC. The DP refers to the number of anhydroglucose units in the cellulose chain. Polysaccharides with a high DP (greater than 100) are typically used for creating commercial CSPs because the resulting derivatives have lower solubility in the organic solvents used as mobile phases in HPLC. mdpi.comsemanticscholar.org

Research has systematically investigated how the DP of cellulose influences the chiral recognition ability of its derivatives. semanticscholar.org In one study, cellulose oligomers with DPs ranging from 7 to 124 were synthesized and converted to their tris(3,5-dimethylphenylcarbamate) derivatives. mdpi.comresearchgate.net The results indicated that the chiral recognition ability generally increased with an increase in DP, up to a certain point. mdpi.comsemanticscholar.org Specifically, a DP of around 18 appeared to be sufficient for the derivative to exhibit a chiral recognition capability similar to that of derivatives with much larger DPs. mdpi.comsemanticscholar.org This suggests that a minimum chain length is necessary to form the stable, higher-order chiral structure required for effective enantioseparation. The physical properties of the cellulose, such as its source, crystallinity, and surface morphology, also influence the accessibility of the hydroxyl groups to the reagents, thereby affecting the efficiency of the derivatization reaction. azom.com

Table 2: Influence of Degree of Polymerization (DP) on Chiral Recognition This table summarizes findings on how the DP of the cellulose precursor impacts the enantioseparation performance of its carbamate derivatives. Separation factor (α) is a measure of a CSP's ability to separate two enantiomers.

Cellulose DerivativeDP of PrecursorRacemate TestedSeparation Factor (α)Observation
Cellulose tris(3,5-dimethylphenylcarbamate)7Tröger's base1.00No separation observed. mdpi.com
Cellulose tris(3,5-dimethylphenylcarbamate)11Tröger's base1.13Moderate separation achieved. mdpi.com
Cellulose tris(3,5-dimethylphenylcarbamate)18Tröger's base1.25Good separation, similar to higher DP derivatives. mdpi.com
Cellulose tris(3,5-dimethylphenylcarbamate)124Tröger's base1.26Excellent separation, establishing a baseline for high DP cellulose. mdpi.comresearchgate.net
This compound15Not specified-Showed slightly lower chiral recognition compared to a much higher DP derivative. mdpi.comsemanticscholar.org

Ionic liquids (ILs) have emerged as promising "green" solvents for the dissolution and derivatization of cellulose. mdpi.comnih.gov Their negligible vapor pressure, high thermal stability, and ability to dissolve cellulose without derivatization make them attractive alternatives to traditional volatile and often toxic organic solvents. mdpi.comnih.gov ILs such as those from the imidazolium (B1220033) family, including 1-allyl-3-methylimidazolium (B1248449) chloride ([Amim]Cl) and 1-butyl-3-methylimidazolium chloride ([Bmim]Cl), can effectively disrupt the extensive hydrogen-bonding network in cellulose, leading to its dissolution. nih.govfrontiersin.org

The dissolved cellulose in an IL presents its hydroxyl groups in a more accessible state for reaction with phenyl isocyanate. This homogeneous reaction environment can lead to the synthesis of CTPC with a high and uniform degree of substitution. researchgate.net Research has shown that ILs can act as both the solvent and a catalyst for the reaction, eliminating the need for additional, often polluting, catalysts. researchgate.net The use of ILs facilitates the production of various cellulose derivatives, and the technology is considered to be approaching an early stage of industrial maturity. nih.gov Furthermore, the recyclability of ILs adds to the environmental and economic viability of their use in CTPC synthesis. frontiersin.org

Strategies for Regioselective Derivatization

Regioselective derivatization involves the targeted modification of specific hydroxyl groups within the anhydroglucose unit (C-2, C-3, or the primary C-6 hydroxyl). Such precise control over the substituent placement is crucial because the location of the phenylcarbamate groups significantly influences the formation of the chiral cavities responsible for enantiomeric recognition. researchgate.net

The degree of substitution (DS) is the average number of hydroxyl groups substituted per anhydroglucose unit, with a theoretical maximum of 3. The DS is a critical parameter that directly impacts the chiral recognition ability of CTPC. jst.go.jp A high DS, approaching 3, is generally desirable as it ensures that the regular, ordered structure necessary for forming effective chiral grooves is present along the polymer chain. jst.go.jp Insufficient substitution can lead to a disordered structure and a significantly diminished ability to separate enantiomers. jst.go.jp

Table 3: Impact of Degree of Substitution (DS) on Chiral Recognition This table illustrates how the extent of derivatization influences the chiral separation capabilities of cellulose-based CSPs. Data is generalized from findings on polysaccharide derivatives.

CSP SystemDegree of Substitution (DS)Analyte TypeGeneral Chiral Recognition PerformanceRationale
Cellulose PhenylcarbamatesHigh (approaching 3.0)Various RacematesExcellentForms a regular, ordered structure creating well-defined chiral grooves for interaction. jst.go.jp
Cellulose PhenylcarbamatesLow to MediumVarious RacematesPoor to ModerateInsufficient substitution leads to a disordered structure and poor formation of chiral cavities. jst.go.jp
Partially modified microspheresLower Degree of CrosslinkingNot SpecifiedBetterA lower degree of crosslinking allows for more flexibility and better formation of the chiral secondary structure. researchgate.net
Regioselectively substituted celluloseVaried at C-2, C-3, C-6Not SpecifiedHighly Dependent on PositionThe specific arrangement of substituents, not just the overall DS, dictates the shape of the chiral pocket. researchgate.net

Achieving regioselective derivatization at specific positions (C-2, C-3, or C-6) requires sophisticated chemical strategies, often involving the use of protecting groups. mdpi.comacs.org The primary hydroxyl group at the C-6 position is the most reactive, followed by the secondary hydroxyls at C-2 and C-3. This inherent reactivity difference can be exploited, but for precise control, a protecting group strategy is often necessary.

One common technique involves protecting the most reactive C-6 hydroxyl group with a bulky group, such as a triphenylmethyl (trityl) group. oup.commdpi.com After protection, the hydroxyls at C-2 and C-3 can be reacted with phenyl isocyanate. Subsequently, the trityl group is removed, and the C-6 hydroxyl can either be left free or derivatized with a different isocyanate, leading to a highly defined structure. researchgate.net For example, a study successfully bonded CTPC to a silica (B1680970) gel support regioselectively at the 6-position, demonstrating precise site-specific modification. oup.comnih.govresearchgate.net Such techniques allow for the synthesis of cellulose derivatives with a controlled and predetermined arrangement of substituents. This precision is vital for fundamental studies aiming to understand the mechanism of chiral recognition and for designing novel CSPs with tailored selectivities. researchgate.netacs.org Advanced techniques like end-specific grafting have also been demonstrated on cellulose nanocrystals, highlighting the ongoing innovation in achieving site-specific modifications. rsc.org

Preparation of Immobilized this compound Materials

The performance and durability of chiral stationary phases (CSPs) based on this compound are significantly enhanced by immobilizing the chiral selector onto a solid support. Immobilization prevents the dissolution or swelling of the polysaccharide derivative in certain mobile phases, thereby expanding the range of usable solvents and improving the stability of the CSP. nih.gov Various strategies have been developed to affix this compound to supports, primarily inorganic materials like silica gel. These methods can be broadly categorized into covalent attachment, physical immobilization, and the creation of hybrid materials.

Covalent Attachment Methodologies to Inorganic Supports (e.g., Silica Gel)

Covalent bonding provides the most robust method for creating durable CSPs by forming a stable chemical link between the cellulose derivative and the support material. This approach allows for the use of a wider array of solvents, such as tetrahydrofuran (B95107) (THF) and chloroform (B151607), which are incompatible with physically coated CSPs. nih.govresearchgate.net Several methodologies have been established for the covalent attachment of this compound derivatives to silica gel.

One common strategy involves the use of a bifunctional linker molecule to connect the cellulose derivative to the support. For instance, this compound can be regioselectively bonded to 3-aminopropyl silica gel using a diisocyanate, such as 4,4'-diphenylmethane diisocyanate (DPDI), as a spacer. nih.govresearchgate.net This reaction typically targets the primary hydroxyl group at the 6-position of the glucose unit. researchgate.net The amount of the diisocyanate linker used can influence the resulting chiral resolution capabilities of the CSP. nih.govresearchgate.net

Another widely used technique is the introduction of reactive functional groups onto the cellulose derivative, which can then be used to anchor it to the silica surface. A prevalent method involves synthesizing a cellulose carbamate derivative that also contains a small number of 3-(triethoxysilyl)propyl groups. nih.govjst.go.jp These alkoxysilyl groups can undergo intermolecular polycondensation, forming stable siloxane bonds with the silica gel surface and cross-linking with each other. nih.govresearchgate.net This approach is highly efficient, requiring only a small percentage of silyl (B83357) functionalization (e.g., 2%) to achieve effective immobilization without significantly compromising the chiral recognition ability of the polysaccharide. jst.go.jp

More recent advancements include the use of "click chemistry" for immobilization. The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) offers a highly efficient and specific method for covalently anchoring a cellulose per(phenyl carbamate) selector onto silica gel, further expanding the toolkit for creating robust, high-performance CSPs. dntb.gov.ua

Table 1: Comparison of Covalent Attachment Methodologies

MethodologyKey ReagentsDescriptionReference
Diisocyanate Linker4,4'-diphenylmethane diisocyanate (DPDI), 3-aminopropyl silica gelA bifunctional spacer (DPDI) reacts with hydroxyl groups on the cellulose and amine groups on the functionalized silica to form a stable carbamate linkage. nih.govresearchgate.net
Alkoxysilane CondensationCellulose derivative with 3-(triethoxysilyl)propyl groups, silica gelSilyl groups on the cellulose derivative undergo polycondensation with silanol (B1196071) groups on the silica surface, forming robust siloxane (Si-O-Si) bonds. nih.govjst.go.jp
Click ChemistryAzide-functionalized silica, alkyne-functionalized cellulose carbamate, Cu(I) catalystA highly efficient and specific cycloaddition reaction forms a stable triazole ring, linking the chiral selector to the support. dntb.gov.ua

Physical Adsorption and Encapsulation Techniques

Before the widespread development of covalent immobilization, the standard method for preparing polysaccharide-based CSPs was through physical adsorption, often referred to as "coating." jst.go.jpresearchgate.net In this technique, the this compound is dissolved in a suitable solvent and physically coated onto the surface of a porous support, typically wide-pore silica gel, at a concentration of about 20% by weight. researchgate.netresearchgate.net The solvent is then evaporated, leaving the polymer adsorbed onto the support.

While simple and effective for many applications, physical adsorption has significant limitations. The primary drawback is the potential for the chiral selector to dissolve or swell if exposed to incompatible mobile phase solvents like chloroform, ethyl acetate, or tetrahydrofuran. nih.govresearchgate.net This restricts the range of chromatographic conditions that can be used and can lead to column degradation over time. Bonded-type phases generally exhibit better column efficiency and solvent compatibility compared to their coated-type counterparts. nih.gov

Encapsulation is another physical method for immobilizing a chiral selector. This process involves entrapping the active compound within a matrix or shell. mdpi.comnih.gov General encapsulation techniques that can be applied to cellulose-based materials include spray-drying, extrusion, and coacervation. mdpi.com For example, a melt dispersion technique has been used to encapsulate microcrystalline cellulose within paraffin (B1166041) wax microspheres, demonstrating the feasibility of such approaches for the cellulose backbone. swst.org These methods create a physical barrier that protects the selector, potentially improving stability. nih.gov However, the challenge lies in ensuring that the encapsulated selector remains accessible to the analyte for chiral recognition to occur effectively.

Table 2: Overview of Physical Immobilization Techniques

TechniquePrincipleAdvantagesDisadvantagesReference
Physical Adsorption (Coating)The polymer is deposited onto the silica support surface after solvent evaporation.Simple preparation process.Limited solvent compatibility; risk of selector dissolution or swelling. nih.govresearchgate.net
EncapsulationThe polymer is entrapped within a protective matrix or shell.Can improve stability and provide a controlled microenvironment.May hinder analyte access to the chiral selector; more complex preparation. mdpi.comnih.gov

Development of Hybrid Organic-Inorganic CSPs for Enhanced Properties

To bridge the gap between the limitations of purely physical coating and the complexities of covalent bonding, hybrid organic-inorganic materials have emerged as a powerful alternative. These materials integrate the chiral polysaccharide derivative into a silica network at the molecular level, creating a single, cohesive phase with enhanced properties.

A successful approach for creating these hybrid CSPs involves a modified Stöber process or a sol-gel method. rsc.orgdp.tech In this process, cellulose tris(3,5-dimethylphenylcarbamate), a close analog of this compound, is mixed with a silica precursor like tetraethyl orthosilicate (B98303) (TEOS). rsc.org The subsequent co-hydrolysis and polycondensation of the components result in the formation of hybrid spherical beads where the organic chiral polymer is intimately integrated within the inorganic silica framework. rsc.orgdp.tech

This methodology allows for the preparation of CSPs with significantly higher organic content (often exceeding the typical 20% of coated phases) while maintaining excellent mechanical and thermal stability. rsc.org Research has shown that these hybrid CSPs can exhibit superior enantioseparation capabilities, in some cases even surpassing those of commercially available immobilized columns. rsc.org The properties of the final hybrid material, including organic content and morphology, are highly dependent on the preparation conditions. rsc.org The development of such organic-inorganic hybrid materials represents a significant step toward creating more robust and efficient chiral separation media. rsc.orgcolab.ws

Table 3: Comparison of Coated vs. Hybrid CSPs

PropertyCoated-Type CSPsHybrid Organic-Inorganic CSPsReference
Organic ContentTypically ~20% (w/w)Can be significantly higher (e.g., >20% up to 70%) rsc.orgdp.tech
StructurePolymer physically adsorbed on silica surfacePolymer integrated into the silica network rsc.org
Solvent StabilityLimited; incompatible with solvents like THF, chloroformExcellent; compatible with a wide range of solvents nih.govrsc.org
EnantioselectivityGood, but limited by mobile phase choiceCan be higher due to increased organic content and solvent versatility rsc.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. mdpi.com While the synthesis of cellulose derivatives has traditionally involved harsh solvents and reagents, there is a growing effort to apply greener methodologies to these processes. mdpi.comrsc.org

Key strategies in green chemistry that are applicable to the synthesis of this compound and other derivatives include:

Use of Greener Solvents: Traditional solvents like pyridine are being replaced with more environmentally benign alternatives. Ionic liquids (ILs) and deep eutectic solvents (DES) are being explored as effective and recyclable media for dissolving and modifying cellulose under milder conditions. mdpi.comresearchgate.net Another innovative approach is the use of switchable solvent systems, such as DBU/CO2, which can be easily recycled and facilitate homogeneous reactions. rsc.org

Alternative Energy Sources: Microwave-assisted synthesis offers a way to significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com This technique can lead to higher yields and easier purification, making it an ecologically sustainable approach. mdpi.com

Use of Less Hazardous Reagents: Research is ongoing to replace hazardous reagents with safer alternatives. For example, in the related synthesis of cellulose acetate, vinyl acetate has been used as a more benign acetylating agent than the traditional acetic anhydride. rsc.org Applying similar principles could lead to the identification of safer isocyanates or alternative reaction pathways for producing carbamate derivatives.

Atom Economy and Waste Reduction: Methodologies that minimize the production of by-products are favored. Solvent-free (neat) reaction conditions, where possible, represent an ideal approach to reducing waste. mdpi.com

While specific, fully "green" commercial synthesis routes for this compound are not yet standard, the application of these principles to cellulose chemistry is an active area of research. mdpi.comrsc.org The adoption of greener solvents, energy-efficient reaction conditions, and safer reagents holds the promise of making the production of this important chiral selector more sustainable. mdpi.com

Compound and Material Index

NameType/Role
This compoundChiral Selector
Cellulose tris(3,5-dimethylphenylcarbamate)Chiral Selector
Silica GelInorganic Support
3-Aminopropyl silica gelFunctionalized Support
4,4'-diphenylmethane diisocyanate (DPDI)Linker/Spacer Molecule
3-(triethoxysilyl)propyl groupReactive Functional Group
Tetraethyl orthosilicate (TEOS)Silica Precursor
Tetrahydrofuran (THF)Solvent
ChloroformSolvent
PyridineSolvent/Catalyst
Ionic Liquids (ILs)Green Solvent
Deep Eutectic Solvents (DES)Green Solvent
Paraffin WaxEncapsulation Material
Vinyl AcetateBenign Reagent

Molecular and Supramolecular Architecture of Cellulose Trisphenylcarbamate

Helical Conformation and Chirality Transfernih.govjst.go.jp

The functionality of cellulose (B213188) trisphenylcarbamate (CTPC) as a chiral stationary phase is intrinsically linked to its well-defined helical structure. The rigid β-(1,4)-glycosidic linkages of the cellulose backbone, combined with the bulky phenylcarbamate side groups, force the polymer into a specific chiral conformation. This process, known as chirality transfer, translates the stereochemistry of the individual glucose units into a macroscopic helical structure. This stable, chiral groove is the basis for its ability to selectively interact with enantiomers. nih.govoup.com

Helical Screw Sense Determination (e.g., Left-Handed 3/2 Helix)nih.govjst.go.jp

Through X-ray diffraction analysis and computational modeling, the predominant conformation of cellulose trisphenylcarbamate has been identified as a left-handed 3/2 helix. nih.govjst.go.jp This notation indicates that the helix completes two turns for every three glucose units along the polymer axis. This specific geometry is a stable and favored conformation. jst.go.jp Computational studies often utilize this 3/2 left-handed helical structure as the foundational model for simulating interactions and understanding its chiral recognition mechanisms. nih.govoup.com The glucose units form the inner core of this helix, with the functional phenylcarbamate groups positioned on the exterior, creating a chiral groove. jst.go.jp

Influence of Substituent Aromaticity and Steric Bulk on Helical Stabilityjst.go.jpoup.comnih.gov

The stability of the helical structure and its chiral recognition capability are significantly influenced by the nature of the substituents on the phenyl rings of the carbamate (B1207046) groups. oup.com The introduction of different functional groups—electron-donating or electron-withdrawing—alters the electronic and steric properties of the side chains, which in turn affects the polymer's secondary structure and its interaction potential. oup.comnih.gov

Research shows that derivatives with either alkyl or halogen substituents at the para-position of the phenyl ring often exhibit superior chiral recognition compared to the unsubstituted CTPC or derivatives with polar methoxy (B1213986) or nitro groups. jst.go.jp For the related amylose (B160209) phenylcarbamates, it has been observed that a combination of an electron-withdrawing group (like chloro) and an electron-donating group (like methyl) can create a moderate acidity in the carbamate's N-H group, which is important for forming a regular and stable secondary structure. nih.gov

Table 1: Influence of 4-Position Substituents on Chiral Separation Factors (α) for Selected Racemates on this compound Derivatives Data adapted from a study on coated-type chiral stationary phases. jst.go.jp

RacemateCTPC (H)4-Methyl (CH₃)4-tert-Butyl (t-Bu)4-Chloro (Cl)4-Nitro (NO₂)4-Methoxy (OCH₃)
Tröger's base1.251.481.481.371.151.12
trans-Stilbene (B89595) oxide1.461.831.951.881.221.30
2,2'-Dihydroxy-6,6'-dimethylbiphenyl1.211.341.351.311.101.13
Benzoin1.101.181.181.161.001.00
2-Phenylcyclohexanone1.401.811.811.701.191.21

Interplay between Cellulose Backbone Rigidity and Side Chain Mobilitynih.govjst.go.jpoup.com

Molecular modeling has shown that the phenylcarbamate groups, particularly the N-H and C=O moieties, form a helical groove along the polymer. jst.go.jp These groups are the primary sites for hydrogen bonding and other intermolecular interactions with analyte molecules. nih.gov While the backbone provides the rigid chiral template, the flexibility of the side chains allows for conformational adjustments to optimize interactions with guest molecules. This balance is critical; a structure that is too rigid may not interact effectively with a wide range of molecules, while one that is too flexible would lack enantioselectivity. The higher rigidity of the helical structure in polysaccharide derivatives like CTPC is thought to contribute to their superior chiral recognition abilities compared to more flexible oligosaccharide analogues. oup.com

Supramolecular Organization and Polymorphismresearchgate.net

Beyond the single-chain helical structure, the arrangement of multiple CTPC polymer chains results in a complex supramolecular architecture. This higher-order organization involves the packing of helices into larger structures, which are not perfectly uniform and exhibit different degrees of order, a phenomenon known as polymorphism. researchgate.netnih.gov

Crystalline and Amorphous Domains within the Polymer Matrixnih.govnih.gov

Like many polymers, this compound is semi-crystalline, meaning its solid-state structure consists of both highly ordered crystalline domains and disordered amorphous domains. researchgate.netnih.gov The existence of a regular, repeating helical structure facilitates the packing of polymer chains into well-defined, three-dimensional crystalline lattices. The fact that the structure of CTPC was determined using X-ray diffraction is direct evidence of its ability to crystallize. nih.govjst.go.jp

In these crystalline regions, the helical chains are aligned parallel to each other, maximizing intermolecular interactions and leading to a dense, stable structure. In contrast, the amorphous domains consist of randomly oriented, entangled polymer chains lacking long-range order. The ratio and distribution of these crystalline and amorphous domains significantly influence the material's physical properties.

Ordered Aggregates and Fibrillar Structuresjst.go.jpresearchgate.net

The rigid, helical nature of CTPC chains promotes their assembly into larger, ordered aggregates. jst.go.jp These aggregates can further align to form fibrillar or microfibrillar structures, a common characteristic of cellulose and its derivatives. researchgate.net The formation of these superstructures is driven by the tendency of the rigid polymer rods to pack efficiently to minimize free energy. The regular exterior of the CTPC helix, decorated with phenylcarbamate groups, allows for consistent intermolecular interactions that guide this assembly process into well-ordered bundles. While the core of these fibrillar aggregates is typically crystalline, their surfaces may be more disordered, interfacing with the amorphous regions of the polymer matrix.

Impact of Solvent Interactions on Supramolecular Assembly

The supramolecular assembly of this compound in solution is profoundly influenced by the nature of the solvent. The solvent not only determines the solubility of the polymer but also modulates the chain conformation and stiffness, which in turn dictates the higher-order structure. The chain stiffness of CTPC, often quantified by the Kuhn segment length, varies significantly with the solvent, indicating a strong dependence of the supramolecular structure on polymer-solvent interactions. researchgate.netscispace.com

In dilute solutions, CTPC generally behaves as a semiflexible polymer. scispace.com The stiffness of the polymer chain is a result of the rigid cellulose backbone and the bulky phenylcarbamate side groups, which can form intramolecular hydrogen bonds. However, the extent of this stiffness is not constant and is highly dependent on the solvent environment. For instance, small-angle X-ray scattering (SAXS) measurements have revealed that the chain flexibility of CTPC is appreciably higher in tricresyl phosphate (B84403) (TCP) compared to tetrahydrofuran (B95107) (THF) at the same temperature. researchgate.net In TCP, the Kuhn segment length was determined to be 11.5 ± 0.5 nm, whereas in THF, it ranges from 19 to 24 nm. researchgate.net This difference highlights the role of the solvent in modulating the conformational freedom of the polymer chain.

The following table summarizes the Kuhn segment length of this compound in various solvents, illustrating the significant impact of the solvent on the polymer's supramolecular assembly.

SolventKuhn Segment Length (nm)Temperature (°C)Reference
Tricresyl phosphate (TCP)11.5 ± 0.525 researchgate.net
Tetrahydrofuran (THF)19 - 2425 researchgate.net
AnisoleSimilar to TCP- researchgate.net
CyclohexanolSimilar to TCP- researchgate.net
Benzophenone (B1666685)Similar to TCP- researchgate.net

Note: The data for anisole, cyclohexanol, and benzophenone are qualitative comparisons from the source.

Conformational Dynamics and Energy Landscape Analysis

The functional properties of this compound are not only determined by its static structure but also by its conformational dynamics. The energy landscape of CTPC is complex, with multiple local minima corresponding to different conformational states. The transitions between these states are governed by the rotational barriers of the side groups and the segmental motions of the cellulose backbone.

Rotational Barriers of Phenylcarbamate Groups

The phenylcarbamate side groups of CTPC are not static but possess rotational freedom around the C-N bond of the carbamate linkage. The rotation around this bond is, however, hindered due to the partial double bond character of the C-N bond, a common feature in amides and carbamates. This restricted rotation leads to the existence of syn and anti rotamers.

While specific experimental or computational data on the rotational barrier of the phenylcarbamate groups in CTPC are scarce, studies on analogous N-phenylcarbamates provide valuable insights. For N-phenylcarbamates, the rotational barrier around the C(carbonyl)-N bond has been determined to be approximately 12.5 kcal/mol. nih.gov This value is lower than that for N-alkylcarbamates (around 16 kcal/mol), a difference attributed to the electronic effects of the phenyl group. nih.gov The electron-withdrawing nature of the phenyl ring increases the single bond character of the C(carbonyl)-N bond, thereby lowering the barrier to rotation. nih.gov

It is reasonable to infer that the rotational barriers of the phenylcarbamate groups in CTPC are of a similar magnitude. These rotational barriers play a crucial role in the chiral recognition mechanism of CTPC when used as a chiral stationary phase, as the specific orientation of the phenyl groups creates the chiral environment necessary for enantiomeric discrimination.

Segmental Motions within the Cellulose Backbone

Nuclear Magnetic Resonance (NMR) relaxation studies on cellulose and its derivatives are a powerful tool for probing segmental dynamics. researchgate.netresearchgate.net Measurements of spin-lattice (T1) and spin-spin (T2) relaxation times can provide information on the mobility of different parts of the molecule. For cellulose, these studies have revealed the presence of different domains with varying mobility, corresponding to crystalline and less ordered regions. researchgate.net It is expected that similar dynamic heterogeneity exists in CTPC.

The segmental motions within the cellulose backbone of CTPC are likely to be influenced by the bulky phenylcarbamate side groups. The steric hindrance imposed by these groups would restrict the rotational freedom around the glycosidic linkages, leading to a stiffer chain compared to unsubstituted cellulose. However, the flexibility is not completely eliminated, and the chain retains a degree of conformational freedom that is crucial for its solubility and material properties.

Influence of Temperature and Pressure on Conformational States

Temperature and pressure are key thermodynamic variables that can significantly influence the conformational states of polymers, including this compound. While specific studies on CTPC are limited, the general behavior of cellulose and its derivatives under varying temperature and pressure provides a basis for understanding these effects.

Temperature: An increase in temperature generally leads to an increase in the thermal energy of the system, which can overcome rotational barriers and promote conformational transitions. For cellulose, isophase transitions have been observed in the non-crystalline domains, which are associated with the onset of segmental mobility at specific temperatures. athensjournals.gr These transitions are plasticized by the presence of water, shifting to lower temperatures. athensjournals.gr In the case of CTPC, increasing the temperature in solution would likely lead to a more flexible chain conformation as the increased thermal energy allows for greater rotational freedom of both the phenylcarbamate side groups and the glucose units in the backbone. Molecular dynamics simulations on cellulose have shown that higher temperatures increase molecular mobility. nih.govnih.gov

Mechanisms of Enantioselective Recognition on Cellulose Trisphenylcarbamate Stationary Phases

Stereoselective Interaction Models

The separation of enantiomers on cellulose (B213188) trisphenylcarbamate CSPs is predicated on the formation of transient diastereomeric complexes between the chiral stationary phase and the analyte enantiomers. The stability of these complexes is dictated by a combination of attractive and repulsive interactions.

Contributions of Hydrogen Bonding to Chiral Discrimination

Hydrogen bonding plays a pivotal role in the chiral recognition mechanism of cellulose trisphenylcarbamate. The carbamate (B1207046) groups in the selector provide both hydrogen bond donor (N-H) and acceptor (C=O) sites. These sites can interact with corresponding functional groups on the analyte, such as hydroxyl, amino, or carboxyl groups. The specific geometry and accessibility of these sites within the chiral groove of the cellulose derivative contribute to the differential interaction with enantiomers. The strength and orientation of these hydrogen bonds can vary between the two enantiomer-CSP complexes, leading to differences in retention times.

Role of π-π Stacking Interactions and Aromatic Recognition

The phenyl groups of the this compound selector are crucial for π-π stacking interactions with aromatic analytes. nih.gov These interactions occur when the π-electron clouds of the aromatic rings of the selector and the analyte overlap. nih.gov The planarity and electron-rich nature of these aromatic rings facilitate this type of interaction. nih.gov The spatial arrangement of the phenyl groups along the cellulose backbone creates a chiral environment that favors the stacking with one enantiomer over the other. This preferential interaction contributes significantly to the enantioselectivity of the stationary phase. The strength of these interactions can be influenced by the electronic properties of both the selector and the analyte.

Role of the Chiral Cavity and Chiral Environment

The higher-order structure of this compound, specifically its left-handed 3/2 helical conformation, is fundamental to its chiral recognition ability. oup.commolnar-institute.com This helical structure creates chiral cavities or grooves along the polymer chain. These cavities are not merely empty spaces but are lined with the functional groups of the phenylcarbamate side chains, creating a unique and chiral microenvironment. The dimensions and chemical nature of these cavities are determined by the cellulose backbone and the substituent groups.

Topography of the Active Site and Enantiomer Fit

The "active site" for chiral recognition on this compound CSPs can be considered the surface of these chiral grooves. The topography of this active site is complex, featuring a specific arrangement of hydrogen bonding sites, aromatic rings for π-π interactions, and steric barriers. Enantioselective discrimination arises from the differential fit of the two enantiomers into this pre-organized, chiral space. One enantiomer may be able to adopt a conformation that allows for multiple, simultaneous, and favorable interactions with the active site, leading to a more stable diastereomeric complex and, consequently, a longer retention time. The other enantiomer, due to its different spatial arrangement of atoms, may experience steric hindrance or be unable to achieve the optimal orientation for strong interactions, resulting in a less stable complex and earlier elution.

Influence of Residual Support Surface Groups on Selectivity

In bonded this compound chiral stationary phases (CSPs), the underlying support material, typically silica (B1680970) gel, can possess residual silanol (B1196071) groups (Si-OH) on its surface. These reactive groups can significantly influence the chromatographic selectivity, not always in a beneficial manner. The density and accessibility of these silanol groups can lead to non-stereoselective interactions with analytes, which can either complement or compete with the enantioselective interactions of the cellulose derivative.

For instance, a higher density of residual silanol groups on a bonded this compound phase has been observed to result in stronger non-stereoselective interactions, particularly with acidic solutes. This can lead to a decrease in enantioselectivity (α) and resolution (Rs) for such compounds. The acidic nature of the silanol groups can cause strong adsorption of acidic analytes, which can mask the subtle differences in the interactions of the enantiomers with the chiral selector.

To mitigate the undesirable effects of residual silanol groups, acidic modifiers are often added to the mobile phase. These modifiers, such as trifluoroacetic acid (TFA), can suppress the dissociation of acidic solutes and also interact with the silanol groups, thereby reducing the non-stereoselective adsorption of the analyte. This approach can lead to a significant improvement in the chiral resolution of acidic compounds. The effect of an acidic modifier is more pronounced for acidic solutes compared to neutral ones, highlighting the targeted nature of this strategy.

The influence of residual silanol groups can also be modulated by the length of the spacer arm used to tether the cellulose derivative to the silica support. A shorter spacer may result in a higher effective density of accessible silanol groups, leading to stronger non-stereoselective interactions.

Table 1: Influence of Residual Silanol Groups and Mobile Phase Modifier on the Separation of an Acidic Solute Data is illustrative and based on described research findings.

Stationary Phase Mobile Phase Modifier Enantioselectivity (α) Resolution (Rs) Predominant Interaction with Acidic Solute
High Silanol Density None Low Poor Non-stereoselective (Silanol-Analyte)
High Silanol Density Acidic Modifier High Good Enantioselective (Selector-Analyte)
Low Silanol Density None Moderate Moderate Mixed Interactions

Solvent Effects on Chiral Recognition Mechanism

The mobile phase plays a critical role in modulating the chiral recognition process on this compound stationary phases. The composition of the solvent system directly influences the interactions between the analyte and the chiral selector, thereby affecting retention, enantioselectivity, and resolution. The choice of the organic modifier, its concentration, and the presence of additives can significantly alter the enantioseparation.

In normal-phase chromatography, the mobile phase typically consists of a nonpolar main solvent, such as hexane (B92381), and a polar modifier, like 2-propanol or ethanol (B145695). The polar modifier competes with the analyte for interaction sites on the stationary phase. An increase in the concentration of the polar modifier generally leads to a decrease in the retention of the analytes. However, the effect on enantioselectivity is more complex and analyte-dependent. For some compounds, increasing the modifier concentration can lead to a decrease in enantioselectivity, while for others, an optimal concentration may exist that maximizes resolution.

The nature of the alcohol modifier can also be a critical factor. For instance, poorer enantioseparations are often observed when ethanol is used as a modifier compared to 2-propanol. This is attributed to the different abilities of the alcohols to form hydrogen bonds and engage in other intermolecular interactions with both the chiral stationary phase and the analyte. A more polar eluent can weaken the hydrogen bond interactions between the CSP and the racemates, leading to a decrease in retention. nih.gov The influence on chiral recognition, however, is not straightforward and can vary for different racemates. nih.gov

In reversed-phase mode, the mobile phase is typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The interactions in reversed-phase are different from those in normal-phase, with hydrophobic interactions often playing a more significant role. The type and concentration of the organic modifier in the aqueous mobile phase can be optimized to achieve the desired separation.

The use of additives in the mobile phase, such as acids, bases, or salts, can further fine-tune the separation. As discussed previously, acidic additives can suppress the ionization of acidic analytes and interact with residual silanols. Basic additives, such as diethylamine, are often used for the separation of basic compounds to improve peak shape and resolution by minimizing interactions with acidic sites on the stationary phase.

Table 2: Effect of Mobile Phase Composition on the Enantioseparation of a Racemate Data is illustrative and based on described research findings.

Mobile Phase (Hexane/2-Propanol) Retention Factor (k') Enantioselectivity (α) Resolution (Rs)
99/1 (v/v) 5.2 1.8 3.5
90/10 (v/v) 2.1 1.5 2.1
80/20 (v/v) 0.9 1.2 1.1

Thermodynamics and Kinetics of Enantioseparation

The separation of enantiomers on a chiral stationary phase is governed by both thermodynamic and kinetic factors. Thermodynamics dictates the extent of the separation (the separation factor, α), which is related to the difference in the Gibbs free energy of association between the two enantiomers and the chiral selector. Kinetics, on the other hand, influences the efficiency of the separation (the column efficiency, N), which is related to the rates of the various processes occurring within the column.

Enthalpic and Entropic Contributions to Chiral Resolution

The chiral recognition process is driven by changes in enthalpy (ΔH°) and entropy (ΔS°) upon the formation of the transient diastereomeric complexes between the enantiomers and the chiral stationary phase. The difference in the change in Gibbs free energy (Δ(ΔG°)) for the two enantiomers determines the enantioselectivity and is related to the differences in the enthalpic (Δ(ΔH°)) and entropic (Δ(ΔS°)) contributions.

This relationship can be investigated by studying the effect of temperature on the retention and selectivity. Van't Hoff plots (ln α versus 1/T) can provide valuable information about the thermodynamic parameters of the enantioseparation. A linear van't Hoff plot indicates that the separation mechanism is consistent over the temperature range studied.

For some separations on this compound phases, a phenomenon known as enthalpy-entropy compensation is observed. This means that a favorable (more negative) change in enthalpy is often accompanied by an unfavorable (more negative) change in entropy. In such cases, the separation can be either enthalpy-driven (where the difference in binding enthalpy is the dominant factor) or entropy-driven (where the difference in entropy is the key).

For example, a study on the separation of chiral pesticides on a cellulose tris(3,5-dimethylphenylcarbamate) stationary phase under reversed-phase conditions showed that the chiral separations were controlled by enthalpy. In many cases, better separations are not always achieved at lower temperatures, which highlights the complex interplay between enthalpy and entropy.

Table 3: Thermodynamic Parameters for the Enantioseparation of a Chiral Compound Data is illustrative and based on described research findings.

Enantiomer Δ(ΔH°) (kJ/mol) TΔ(ΔS°) (kJ/mol) Δ(ΔG°) (kJ/mol) Driving Force
Enantiomer 1 vs. 2 -5.2 -2.1 -3.1 Enthalpy-driven
Enantiomer 3 vs. 4 1.5 3.5 -2.0 Entropy-driven

Adsorption and Desorption Dynamics at the Stationary Phase Interface

The efficiency of a chromatographic separation is influenced by the kinetics of mass transfer, which includes the rates of adsorption and desorption of the analyte molecules at the stationary phase interface. In chiral chromatography, slow kinetics of interaction between the enantiomers and the chiral selector can be a significant contributor to band broadening, leading to reduced column efficiency and resolution.

The dynamics of adsorption and desorption are influenced by several factors, including the structure of the analyte and the chiral selector, the mobile phase composition, and the temperature. The formation and dissociation of the transient diastereomeric complexes are key steps in the chiral recognition process. If these processes are slow on the chromatographic timescale, they can lead to peak tailing and reduced separation efficiency.

While specific kinetic data for the adsorption and desorption of analytes on this compound are not extensively detailed in the provided search results, the general principles of chromatography suggest that these dynamics are crucial. The intricate three-dimensional structure of the cellulose derivative creates chiral cavities and surfaces where interactions occur. The accessibility of these sites and the energy barriers for association and dissociation will dictate the kinetics of the process.

Rate Processes Governing Chiral Recognition Efficiency

Several rate processes contribute to band broadening in liquid chromatography, as described by the van Deemter equation. These include eddy diffusion, longitudinal diffusion, and mass transfer resistance. In the context of chiral separations on this compound, the mass transfer term is often of particular importance. This term accounts for the time it takes for the analyte to diffuse to and from the binding sites on the stationary phase and for the kinetics of the binding/unbinding process itself.

Studies on the influence of coating parameters of cellulose tris(3,5-dimethylphenylcarbamate) on silica gel have shown that factors affecting the arrangement of the cellulose derivatives can influence column efficiency, suggesting that the physical structure of the stationary phase plays a role in the kinetics of the separation. nih.gov

Advanced Methodologies for Characterization of Cellulose Trisphenylcarbamate Materials

Spectroscopic Techniques for Structural Elucidation

In solution-state NMR, ¹H NMR spectra are particularly useful for confirming the successful trisubstitution of the cellulose (B213188) backbone. For instance, the ¹H-NMR spectrum of a cellulose tris(3,5-dimethylphenylcarbamate) derivative shows distinct peaks that can be assigned to the various protons in the molecule. The intensity ratios of these peaks confirm the structure of the trisubstituted carbamate (B1207046). nih.govresearchgate.net For example, in a study of cellulose tris(3,5-dimethylphenylcarbamate) with a degree of polymerization (DP) of 40, the peak intensity ratio was found to be consistent with the expected structure of the triscarbamate. nih.govresearchgate.net

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to resolve overlapping signals and definitively assign the resonances of the glucose protons and carbons. This detailed assignment is essential for determining the regioselectivity of the carbamation reaction and identifying the nature of the end-groups of the polymer chain. semanticscholar.org

Solid-state NMR (ssNMR) is particularly valuable for studying the conformational and packing arrangements of CTPC in the solid state, which is highly relevant for its application as a chiral stationary phase. nih.govnih.govresearchmap.jpd-nb.info Techniques like Cross-Polarization/Magic Angle Spinning (CP/MAS) provide information on the different crystalline and amorphous regions within the material. nih.govresearchmap.jp The chemical shifts of the C1, C4, and C6 carbons are sensitive to the local conformation and the presence of hydrogen bonding, allowing for the differentiation of various polymorphs and the assessment of crystallinity. nih.gov Advanced 2D ssNMR experiments can further reveal details about the through-space proximity of different functional groups, providing insights into the supramolecular structure. nih.govnih.gov

Table 1: Representative ¹H NMR Chemical Shift Assignments for a Cellulose Tris(phenylcarbamate) Derivative.

Proton TypeChemical Shift (ppm)
N-H (Carbamate)9.20, 10.15
Phenyl-H7.0 - 8.0
Glucose-H3.5 - 5.5
-CH₃ (on phenyl ring)2.2 - 2.5

Note: The exact chemical shifts can vary depending on the solvent, temperature, and specific derivative.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful chiroptical techniques used to investigate the helical structure and conformational behavior of cellulose trisphenylcarbamate in solution. These methods are highly sensitive to the chiral arrangement of the chromophoric phenylcarbamate groups along the cellulose backbone. acs.org

The CD spectrum of CTPC is characterized by Cotton effects, which are indicative of the helical ordering of the carbamate groups. The sign and intensity of these Cotton effects are directly related to the handedness and stability of the helical conformation. acs.org Studies have shown that the conformation of CTPC is highly dependent on the solvent. acs.org For example, the dissymmetry ratio of the Cotton CD band for a CTPC derivative can show a positive value in one solvent (e.g., tetrahydrofuran) and a negative value in another (e.g., dichloromethane), indicating a solvent-driven inversion of the helical sense. acs.org This phenomenon is critical for understanding the chiral recognition mechanism of CTPC-based stationary phases.

Table 2: Solvent-Dependent Chiroptical Properties of a Cellulose Tris(phenylcarbamate) Derivative.

SolventCD Dissymmetry Ratio (g_CD)Wavelength (nm)
Tetrahydrofuran (B95107) (THF)+3.2 x 10⁻³392
Dichloromethane (DCM)-0.8 x 10⁻³371

Data adapted from studies on CTPC derivatives, illustrating the solvent-induced inversion of chiroptical properties. acs.org

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique to identify the functional groups present in this compound and to study the hydrogen bonding interactions that play a crucial role in its structure and properties. scielo.org.mxnih.govsemanticscholar.orgresearchgate.netsemanticscholar.org

The FTIR spectrum of CTPC exhibits characteristic absorption bands corresponding to the various chemical bonds in the molecule. Key vibrational bands include:

N-H stretching: around 3300 cm⁻¹, indicative of the carbamate groups. The position and shape of this band are sensitive to hydrogen bonding.

C=O stretching (Amide I): around 1730 cm⁻¹, a strong band characteristic of the carbonyl group in the urethane (B1682113) linkage.

N-H bending and C-N stretching (Amide II): around 1540 cm⁻¹.

C-O stretching: in the region of 1000-1300 cm⁻¹, associated with the cellulose backbone and the carbamate group. scielo.org.mx

Aromatic C-H stretching: above 3000 cm⁻¹.

The Raman spectrum of CTPC contains characteristic bands that can be assigned to specific vibrational modes of the cellulose backbone, the phenyl rings, and the carbamate linkages. researchgate.netcaraa.fr For instance, the deformation modes of the methylene (B1212753) groups of the exocyclic CH₂OH group can be observed, providing insights into local conformations. mdpi.comfrontiersin.org

Raman spectroscopy is also a powerful tool for studying the crystallinity and polymorphism of cellulose derivatives. mdpi.comfrontiersin.org Specific Raman bands have been identified as markers for different crystalline allomorphs of cellulose. mdpi.comresearchgate.net By analyzing the position, intensity, and width of these bands, it is possible to assess the degree of crystallinity and the nature of the crystalline domains in CTPC materials. This information is crucial for understanding the mechanical properties and the performance of these materials in applications such as chiral chromatography. Furthermore, Raman imaging can be used to map the spatial distribution of different chemical components and structural features within a sample. researchgate.net

Microscopic and Imaging Techniques for Morphological Assessment

Microscopic techniques provide direct visualization of the surface morphology and supramolecular organization of this compound materials, offering insights that are complementary to the structural information obtained from spectroscopic methods.

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that allows for the visualization of the surface topography of this compound at the nanometer scale. nih.govnih.govunileoben.ac.atconfer.czaalto.fi AFM can be performed in various environments, including ambient air and liquid, making it suitable for studying the morphology of CTPC in different states. unileoben.ac.at

AFM imaging can reveal the arrangement of individual polymer chains and aggregates on a surface. For CTPC, which often adopts a helical conformation, AFM can be used to directly observe these helical structures. nih.gov By analyzing the AFM images, it is possible to measure the helical pitch of the polymer chains, which is a key parameter for understanding its chiral recognition capabilities.

In addition to topographical imaging, AFM can also be used in other modes to probe the mechanical and adhesive properties of the material surface. This information is valuable for understanding how CTPC interacts with other molecules and surfaces, which is important for its application in coatings and as a stationary phase in chromatography. The ability of AFM to provide near-atomic resolution images offers insights into the specific arrangement of the glucose units and the attached phenylcarbamate groups on the surface of the material. nih.gov

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Particle Morphology and Internal Structure

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology and internal features of this compound materials. SEM provides detailed information about the surface topography and particle shape. For instance, in the preparation of cellulose derivatives, SEM can be used to confirm the removal of amorphous regions of microcrystalline cellulose, revealing the resulting nano-sized, fiber-like crystals researchgate.net. The technique is also employed to assess the particle characteristics of cellulose materials after processing steps like grinding, which can reveal the aspect ratio and size of the resulting particles scispace.com.

TEM, in contrast, offers insight into the internal structure of the material. By transmitting electrons through an ultra-thin specimen, TEM can be used to visualize the arrangement of polymer chains and the internal morphology of nanoparticles or fibers derived from this compound. Together, these microscopy methods are indispensable for correlating the material's synthesis and processing conditions with its final physical structure, which in turn influences its bulk properties and performance in applications such as chromatography.

X-ray Diffraction (XRD) for Crystallinity and Helical Structure Determination

X-ray Diffraction (XRD) is a primary and widely used technique for determining the crystallinity of cellulose materials cellulosechemtechnol.ro. The method distinguishes between the ordered (crystalline) and disordered (amorphous) regions within the polymer. Crystalline cellulose produces sharp, distinct peaks in an XRD diffractogram, while amorphous components result in broad, diffuse halos mdpi.com. The crystallinity index (CI), a measure of the relative amount of crystalline material, can be calculated from the intensities of these peaks cellulosechemtechnol.ro.

Beyond just quantifying crystallinity, XRD provides crucial information about the supramolecular structure of cellulose derivatives. For this compound, XRD is instrumental in elucidating the polymer's helical structure in the solid state. The arrangement of the phenylcarbamate side groups along the cellulose backbone induces a specific, ordered conformation. Studies have shown that rigid derivatives like this compound can form liquid crystal phases at high concentrations, and XRD results suggest that the chains adopt a pseudo-rodlike conformation in this state researchgate.net. This structural information is vital for understanding the material's behavior in various applications, particularly its remarkable chiral recognition capabilities when used as a stationary phase in chromatography.

Thermal Analysis Techniques for Polymer Stability and Transitions

Thermal analysis provides critical data on how this compound behaves under the influence of heat. These techniques are essential for determining the material's processing window and operational limits.

Differential Scanning Calorimetry (DSC) is a fundamental technique for identifying thermal transitions in polymers. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. For semi-crystalline polymers like many cellulose derivatives, DSC can detect both the glass transition temperature (Tg) and the melting temperature (Tm) netzsch.com.

The glass transition (Tg) appears as a step-like change in the baseline of the DSC curve, representing the temperature at which the amorphous regions of the polymer transition from a hard, glassy state to a more flexible, rubbery state netzsch.com. The melting temperature (Tm) is observed as an endothermic peak, indicating the temperature at which the crystalline domains melt. The processing window for this compound is often narrow, lying between its Tg and its degradation temperature nih.gov. Absorbed water or the addition of plasticizers can significantly lower the Tg by reducing the cohesive energy between polymer chains researchgate.netnih.gov.

Table 1: Illustrative DSC Data for Cellulose Derivatives

MaterialGlass Transition Temperature (Tg)Melting Temperature (Tm)Reference Context
"Dry" Microcrystalline Cellulose~220°CN/A (degrades before melting)High Tg due to strong hydrogen bonding researchgate.net.
Cellulose Acetate (B1210297) (unplasticized)~198°C230-250°CRaw polymer shows a high Tg close to its melting point nih.gov.
Cellulose Acetate (plasticized)<198°CVariableTg is depressed by the addition of plasticizers nih.gov.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis is crucial for determining the thermal stability and degradation profile of this compound. A typical TGA curve for a cellulosic material shows distinct stages of weight loss nih.gov.

The initial, minor weight loss, typically occurring below 150°C, is attributed to the evaporation of absorbed moisture nih.govcellulosechemtechnol.ro. The primary degradation stage occurs at higher temperatures, where the polymer backbone begins to break down. For unmodified cellulose, this main decomposition happens between approximately 300°C and 400°C mdpi.com. The introduction of bulky phenylcarbamate side groups alters the chemical structure and can influence thermal stability. The onset temperature of decomposition and the temperature of the maximum degradation rate are key parameters derived from TGA and its derivative (DTG) curve, respectively, which define the upper temperature limit for the material's use.

Table 2: TGA Decomposition Data for Cellulose and Derivatives

MaterialOnset of Decomposition (5% weight loss)Temperature of Max. Degradation Rate (Tp)Reference Context
Microcrystalline Cellulose (MCC)~296°C~345°CRepresents baseline thermal stability of the parent polymer mdpi.com.
Cellulose Tri-Stearate (CTs)~320°C~371°CSide-chain substitution enhances thermal stability compared to MCC mdpi.com.
TEMPO-oxidized Cellulose Nanofiber~222°CNot SpecifiedChemical modification can sometimes lower the degradation temperature shimadzu.com.

Rheological Characterization of Polymer Solutions and Melts

Rheology is the study of the flow and deformation of matter. For this compound, rheological characterization of its solutions and melts provides fundamental insights into its molecular structure and processability. Techniques like rotational rheometry are used to measure viscosity as a function of shear rate, temperature, and concentration.

In solution, the rheological behavior of this compound is influenced by its semi-flexible, wormlike chain conformation researchgate.net. The viscosity of its solutions is a function of polymer chain length (molecular weight), concentration, and solvent interactions. These measurements help in understanding chain entanglement and intermolecular interactions, which are critical for processes like fiber spinning or film casting. Rheo-optical measurements can further probe the internal motions and relaxation dynamics of the polymer segments, providing a deeper understanding of its viscoelastic properties researchgate.net.

Chromatographic System Design and Optimization for Performance Evaluation

This compound and its derivatives, particularly cellulose tris(3,5-dimethylphenylcarbamate), are highly valued as chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) researchgate.net. The design and optimization of chromatographic systems using these CSPs are focused on maximizing their enantioselective performance.

Performance evaluation involves testing the CSP against a variety of racemic compounds to determine its chiral recognition ability nih.gov. Key parameters for optimization include the composition of the mobile phase (typically a mixture of an alkane like hexane (B92381) and an alcohol modifier), flow rate, and temperature. The choice between a coated-type CSP, where the polymer is physically adsorbed onto silica (B1680970), and a bonded-type, where it is chemically attached, also affects performance. While bonded phases are compatible with a broader range of solvents, coated phases sometimes exhibit superior chiral recognition for certain compounds under normal-phase conditions researchgate.net. The optimization process aims to achieve baseline separation of enantiomers with high resolution and efficiency.

Table 3: Comparison of CSP Types for HPLC

CSP TypeKey FeatureAdvantagePotential Limitation
Coated-TypePolymer physically adsorbed on silica.Often shows high chiral recognition ability researchgate.net.Limited solvent compatibility; solvents like THF or chloroform (B151607) can dissolve the polymer researchgate.net.
Bonded-TypePolymer chemically bonded to silica.Compatible with a wider range of solvents, enabling broader method development researchgate.net.May exhibit slightly lower chiral recognition power compared to coated phases in some cases researchgate.net.

Column Packing Methodologies and Their Influence on Separation Efficiency

The performance of a chiral stationary phase (CSP) based on this compound is critically dependent on the methodology used to immobilize the chiral selector onto the silica support. The two primary approaches are physical coating and chemical bonding, each influencing the final separation efficiency.

In the physical coating method, the cellulose derivative is dissolved in a suitable solvent and then deposited onto the surface of the silica gel. The method of solvent removal plays a significant role in the resulting CSP's performance. For instance, in the preparation of cellulose tris(3,5-dimethylphenylcarbamate) CSPs, two different deposition methods, evaporation and precipitation, have been evaluated. Research indicates that the chiral stationary phase prepared via the evaporation method demonstrates superior efficiency and chiral resolution capabilities compared to one prepared by the precipitation method nih.gov.

Further refinement of the coating process involves optimizing parameters such as the coating amount and the number of coating applications. Systematic investigations have shown that these parameters significantly affect the arrangement of the cellulose derivatives on the silica support, which in turn impacts the CSP's performance nih.gov. While it might be assumed that a greater amount of the coated chiral selector would lead to better separation, studies show that the enantiomeric recognition ability does not continuously increase with the coating amount nih.gov. An excessive amount of the cellulose derivative can negatively affect the intra-particle diffusion of sample molecules, thereby reducing the column's performance sci-hub.se. For example, in one study, four out of seven racemic compounds achieved their best resolution when the coating amount was 18.37% nih.gov.

The number of coating times, while keeping the total coating amount constant, also influences the column's characteristics. It has been demonstrated that CSPs prepared with more coating times exhibit higher column efficiency and chiral recognition nih.govsci-hub.se. A higher number of coatings can lead to a more homogeneous deposition on the silica surface, which facilitates the diffusion of analytes between the stationary and mobile phases, resulting in higher column efficiency sci-hub.se.

The choice of solvent used for coating is another critical parameter, as it can affect the structure and morphology of the coated polymer, thereby influencing the chiral recognition capabilities of the resulting CSP sci-hub.seresearchgate.net.

Chemically bonding the this compound to the silica gel represents an alternative to physical coating researchgate.netoup.com. This approach can create a more robust and stable stationary phase. In one method, this compound is regioselectively bonded to 3-aminopropyl silica gel using a spacer like 4,4'-diphenylmethane diisocyanate (DPDI) researchgate.netoup.com. While bonded-type phases may sometimes exhibit lower chiral recognition power compared to their coated counterparts under standard liquid chromatography conditions, they often show better column efficiency oup.com.

ParameterMethodologyFindingImpact on Separation Efficiency
Deposition Method Evaporation vs. PrecipitationThe evaporation method yielded a CSP with better efficiency and chiral resolution ability nih.gov.Higher efficiency and resolution.
Coating Amount Varied percentage weight of selector on silicaEnantio-recognition did not increase continuously with coating amount; an optimal amount exists (e.g., 18.37%) nih.gov. An excessive amount lowered column performance sci-hub.se.Optimized resolution at a specific coating level; decreased efficiency if too high.
Coating Times Increased number of coatings with constant total amountCSPs with more coating times showed higher column efficiency and chiral recognition nih.govsci-hub.se.Improved resolution and efficiency due to more homogeneous coating sci-hub.se.
Immobilization Chemical Bonding vs. Physical CoatingBonded-type phases can show lower chiral recognition but better column efficiency than coated-type phases oup.com.Enhanced stability and efficiency, though potentially altered selectivity.

Evaluation of Stationary Phase Stability and Reproducibility

The stability and reproducibility of a chiral stationary phase are paramount for its reliable and widespread use in analytical and preparative chromatography. For this compound-based CSPs, these characteristics are heavily influenced by the method of preparation, particularly whether the chiral selector is physically coated or chemically bonded to the support.

Coated-type CSPs, while offering excellent chiral recognition, are often limited by the solubility of the polysaccharide derivative in certain organic solvents mdpi.com. The use of solvents such as tetrahydrofuran or chloroform can cause the chiral selector to swell or even dissolve, leading to a loss of column performance and stability oup.com. This restricts the range of mobile phases that can be used, thereby limiting method development options.

To overcome these stability issues, chemically bonded phases have been developed. By creating a covalent link between the this compound and the silica support, the resulting CSPs exhibit significantly enhanced stability researchgate.netoup.com. These bonded phases are compatible with a much wider array of solvents, which would typically damage a coated phase oup.com. This robustness allows for more versatile mobile phase compositions and extends the operational lifetime of the column.

Reproducibility is another key aspect of CSP evaluation. Studies have confirmed the reproducibility of manufacturing processes for coated-type cellulose tris(3,5-dimethylphenylcarbamate) CSPs. This has been demonstrated by re-preparing the stationary phase under identical conditions and by re-evaluating the effects of manufacturing parameters like coating times, with consistent results being obtained nih.gov. The ability to consistently produce CSPs with the same performance characteristics is crucial for validating and transferring analytical methods between laboratories. The repeatability and stability of these CSPs have been a subject of dedicated study to ensure their reliability in chiral separations researchgate.net.

Phase TypeKey CharacteristicsAdvantagesDisadvantages
Coated CSPs Selector physically adsorbed onto silicaOften high chiral recognition ability oup.com.Limited solvent compatibility; risk of selector swelling or dissolving oup.commdpi.com.
Bonded CSPs Selector covalently linked to silicaExcellent stability; compatible with a wide range of solvents (e.g., THF, chloroform) oup.com.May sometimes show lower chiral recognition than coated phases under identical conditions oup.com.
Reproducibility Consistency of CSP preparationManufacturing methods for coated CSPs have been shown to be reproducible, ensuring consistent performance nih.gov.N/A

Method Development Strategies for Fundamental Research

Fundamental research into this compound materials aims to elucidate the mechanisms of chiral recognition and to explore how the structural properties of the CSP influence separation outcomes. A key strategy in this area involves the systematic variation of the structural parameters of the cellulose polymer itself.

One critical parameter is the molecular weight, or degree of polymerization (DP), of the cellulose backbone. Research has been conducted to understand how the DP of the cellulose tris(3,5-dimethylphenylcarbamate) derivative affects its chiral recognition abilities mdpi.comresearchgate.net. By preparing and evaluating CSPs from cellulose oligomers with varying DPs (from 7 to 124), it was found that the chiral recognition ability was lower for very short oligomers (e.g., DP of 7). However, the performance increased with the DP, and derivatives with a DP of 18 or greater showed chiral recognition abilities similar to those of CSPs made from much higher DP cellulose mdpi.comresearchgate.net. This suggests that a certain minimum chain length is required for the polymer to adopt the stable, ordered helical structure necessary for effective chiral discrimination.

Another fundamental strategy involves comparing different immobilization techniques, such as coated versus bonded phases. This comparison provides insights into how the interaction between the chiral selector and the silica support influences enantioselectivity. Bonded phases, for instance, may offer complementary enantioselectivity to coated phases, particularly when using mobile phases that are incompatible with the latter oup.com. This allows researchers to probe different types of intermolecular interactions responsible for chiral recognition.

Method development for fundamental studies also involves a thorough investigation of chromatographic conditions. The composition of the mobile phase, including the type and concentration of organic modifiers like alcohols, is systematically varied to understand its effect on retention and enantioselectivity nih.govresearchgate.net. The addition of acidic or basic modifiers can also be explored, as this can influence the ionization state of both the analyte and any residual silanol (B1196071) groups on the silica surface, thereby altering retention behavior researchgate.net. Furthermore, investigating the effect of column temperature is a crucial tool, as thermodynamic studies can provide valuable information about the enthalpy and entropy of transfer of enantiomers from the mobile to the stationary phase, shedding light on the driving forces of the separation process researchgate.net.

Research StrategyParameter InvestigatedKey FindingsSignificance for Fundamental Understanding
Polymer Structure Modification Degree of Polymerization (DP) of CelluloseCSPs with DP < 18 showed lower chiral recognition; ability stabilized for DP > 18 mdpi.comresearchgate.net.Demonstrates the minimum polymer length needed to form the effective chiral selector conformation.
Immobilization Technique Coated vs. Chemically Bonded CSPsBonded phases offer enhanced stability and can provide complementary enantioselectivity with a wider range of solvents oup.com.Allows for the study of chiral recognition under a broader set of conditions, helping to decouple different interaction mechanisms.
Chromatographic Conditions Mobile Phase Composition & TemperatureMobile phase composition (e.g., n-hexane/iso-propanol) and column temperature significantly affect the enantiomeric resolution factor researchgate.net.Helps to elucidate the thermodynamic basis of chiral recognition and the nature of selector-selectand interactions.

Computational and Theoretical Investigations of Cellulose Trisphenylcarbamate

Molecular Dynamics (MD) Simulations for Conformational Sampling

MD simulations offer a powerful means to explore the dynamic nature of CTPC, capturing the intricate motions of the polymer chain and its side groups over time. These simulations are crucial for understanding the three-dimensional structure that is fundamental to its stereoselective properties.

Early investigations combining X-ray diffraction analysis and molecular modeling established that cellulose (B213188) trisphenylcarbamate predominantly adopts a left-handed 3/2 helical structure. mdpi.comnih.gov In this conformation, three glucose units constitute two turns of the helix. MD simulations are employed to refine and validate these structural models. By simulating a CTPC oligomer (e.g., an 8-mer or 9-mer) in a virtual environment, researchers can observe the spontaneous formation and stabilization of this helical arrangement. mdpi.com The simulations, often initiated from an idealized structure, allow for the relaxation of the polymer into a more energetically favorable, realistic conformation. The stability of this left-handed helix is a key factor in creating a well-defined chiral environment necessary for enantiomeric discrimination. The simulations demonstrate that the glucose residues are regularly arranged along the helical axis, forming a chiral groove. mdpi.com

The solvent environment significantly impacts the conformation and function of CTPC. MD simulations can explicitly model the interactions between the polymer and solvent molecules, providing insights into how the mobile phase affects the CSP's structure. nih.gov Solvents can influence the swelling of the polymer, the flexibility of the side chains, and the accessibility of the chiral binding sites. researchgate.net For example, simulations can be performed in a virtual box filled with solvent molecules, such as a mixture of hexane (B92381) and 2-propanol, to mimic chromatographic conditions. nih.gov These simulations show how solvent molecules compete with analytes for interaction sites on the polymer, particularly the polar carbamate (B1207046) groups. The nature of the solvent can alter the stability of the helical structure and the preferred orientation of the phenylcarbamate side chains, thereby modulating the enantioselective performance of the CSP. nih.govnih.gov

Quantum Mechanical (QM) Calculations for Interaction Energies

While MD simulations excel at describing the dynamic behavior of large systems, quantum mechanical calculations are employed to provide a more accurate description of the electronic interactions that govern molecular recognition. QM methods are essential for quantifying the subtle energy differences in the diastereomeric complexes formed between the chiral selector and each enantiomer.

QM calculations are used to determine the binding energies between CTPC and individual enantiomers. oup.com By calculating the interaction energy for the complex formed between a model of the CTPC binding site and each enantiomer (R and S), researchers can predict which enantiomer will be more strongly retained. A larger negative interaction energy corresponds to a more stable complex and, consequently, a longer retention time in chromatography. For instance, calculations have been performed for the interaction between CTPC and enantiomers like trans-stilbene (B89595) oxide and benzoin. oup.comcapes.gov.br The results of these calculations generally show good agreement with experimental chromatographic results, validating the computational models. oup.comcapes.gov.br

AnalyteEnantiomerCalculated Interaction Energy (kcal/mol)
trans-Stilbene Oxide(R,R)-enantiomer-10.5
(S,S)-enantiomer-9.8
Benzoin(R)-enantiomer-12.1
(S)-enantiomer-11.3
Note: The table above presents hypothetical data for illustrative purposes, based on the types of results obtained in computational studies. Actual values can vary significantly based on the computational method and model used.

Hydrogen Bonding: The N-H proton and the C=O oxygen of the carbamate group are the most important sites for hydrogen bonding with analytes that have hydrogen bond donor or acceptor functionalities. oup.comcapes.gov.br QM calculations can precisely determine the strength and geometry of these bonds.

π-π Stacking: Interactions between the electron-rich phenyl rings of CTPC and aromatic rings in the analyte are a significant factor in the binding process. The relative orientation of these rings can lead to different interaction energies for the two enantiomers.

Dipole-Dipole Interactions: The polar carbamate groups create local dipoles that can interact with polar functional groups on the analyte. The orientation-dependent nature of these interactions is crucial for distinguishing between enantiomers.

By analyzing these forces, computational studies have confirmed that the chiral recognition ability of CTPC arises from a combination of these interactions, which collectively create a specific and energetically favorable binding pocket for one enantiomer over the other. oup.com

Prediction of Preferred Binding Orientations

Molecular docking studies are instrumental in predicting the preferred binding orientations of enantiomers within the chiral grooves of cellulose trisphenylcarbamate-based CSPs. These simulations model the interaction between the chiral selector (the cellulose derivative) and the selectand (the enantiomeric analyte), providing a detailed picture of the non-covalent forces at play.

In a study involving naphthaldimine derivatives of leucinol on cellulose tris(3,5-dimethylphenylcarbamate), a close analog of this compound, molecular docking was employed to determine the binding conformations and energies. The results indicated that the more retained enantiomer forms a more stable complex with the CSP, characterized by a lower binding energy. This stability is attributed to a combination of hydrogen bonding, π-π stacking, and steric interactions. The precise orientation of the analyte within the chiral groove allows for optimal interactions with the phenyl and carbamate groups of the selector. For instance, the hydroxyl group of a 2-hydroxynapthaldimine derivative was found to be a key interaction point with the CSP nih.gov.

Similarly, in the enantioseparation of ofloxacin (B1677185) using cellulose tris-(3,5-dimethyl phenyl carbamate), computer simulations revealed that hydrogen bonding, hydrophobic effects, and π-π stacking are all crucial for stereoselective interaction rsc.org. The docking results showed that the preferred orientation of one enantiomer allows for stronger or more numerous interactions compared to the other, leading to a greater binding affinity and, consequently, a longer retention time in the chromatographic system rsc.org. These computational predictions of binding orientation are in good agreement with experimental elution orders, validating the theoretical models nih.gov.

Docking and Molecular Recognition Modeling

Molecular docking and recognition modeling extend beyond simple orientation prediction to provide a more comprehensive understanding of the chiral recognition mechanism. These models are crucial for rationalizing the observed enantioselectivity of this compound-based CSPs and for developing new selectors with enhanced performance.

Ligand-Selector Complementarity Studies

The principle of ligand-selector complementarity, which is fundamental to chiral recognition, can be extensively studied using molecular modeling. The shape and electronic properties of the chiral groove of the cellulose derivative must be complementary to those of one of the enantiomers for effective separation to occur.

Studies on cellulose tris(3,5-dimethylphenylcarbamate) have shown that the degree of polymerization (DP) of the cellulose backbone influences the chiral recognition ability mdpi.comresearchgate.net. Computational models can help to explain these findings by simulating the structure of the chiral grooves in oligomers of different lengths. For lower DP oligomers, the chiral grooves may be less defined or more flexible, leading to weaker and less specific interactions with the analyte. As the DP increases, a more ordered and rigid helical structure is formed, creating well-defined chiral cavities that enhance ligand-selector complementarity and improve enantioselectivity mdpi.comresearchgate.net.

The specific interactions contributing to complementarity can also be dissected. For example, the carbamate groups can act as hydrogen bond donors and acceptors, while the phenyl groups provide sites for π-π stacking and hydrophobic interactions. The spatial arrangement of these functional groups creates a unique chiral environment, and only an enantiomer with a complementary arrangement of its own functional groups will be able to bind strongly.

Development of Predictive Models for Enantioseparation

A major goal of computational studies is to develop models that can predict the enantioseparation potential of a given CSP for a particular analyte. Such models can significantly reduce the time and cost associated with experimental screening of CSPs and mobile phases.

One approach to developing predictive models is to correlate calculated binding energies from molecular docking simulations with experimentally determined separation factors (α) or retention times. A strong correlation suggests that the computational model is accurately capturing the key interactions responsible for chiral recognition. For instance, in the study of naphthaldimine derivatives, the calculated binding energies were in good agreement with the experimentally observed enantioseparation and elution order nih.gov. Similarly, for ofloxacin, the difference in binding energy between the enantiomers was found to be maximal under conditions that experimentally yielded the best resolution rsc.org.

These correlations can be used to build quantitative structure-enantioselective retention relationships (QSERR). QSERR models use molecular descriptors of the analytes and the CSP to predict enantioselectivity. While still an area of active research, these predictive models hold great promise for the future of chiral separations.

Table 1: Representative Binding Energies from Molecular Docking Studies on Cellulose Tris(3,5-dimethylphenylcarbamate)

AnalyteEnantiomerBinding Energy (kcal/mol)
OfloxacinS-enantiomer-6.2
R-enantiomer-5.8
Leucinol derivative(S)-leucinol-NI-9.23
(R)-leucinol-NI-9.01

Note: Data is for cellulose tris(3,5-dimethylphenylcarbamate), a close analog of this compound. The binding energies are indicative of the relative interaction strengths and may vary depending on the specific force field and docking algorithm used.

Force Field Development and Validation for Cellulose Carbamate Polymers

The accuracy of molecular dynamics (MD) simulations and docking studies is heavily dependent on the quality of the force field used. A force field is a set of parameters that describes the potential energy of a system of atoms and molecules. For complex systems like cellulose carbamate polymers, developing and validating an accurate force field is a significant challenge.

Currently, force fields used for simulating cellulose and its derivatives are often adapted from general-purpose force fields such as AMBER, CHARMM, or GROMOS tappi.org. While these force fields can provide valuable insights, they may not always accurately represent the specific intramolecular and intermolecular interactions of cellulose carbamates. For example, the torsional parameters for the glycosidic linkage and the carbamate side chains are critical for correctly predicting the polymer's conformation and its interactions with analytes.

Several studies have focused on the development and validation of force fields specifically for cellulose. These efforts typically involve parameterization against quantum mechanical calculations and experimental data, such as crystal structures and spectroscopic data. For instance, the Polymer Consistent Force Field (PCFF) and the COMPASS force field have been used in molecular dynamics simulations of cellulose, with the choice of force field impacting the predicted properties mdpi.com.

Validation of a force field for cellulose carbamates would involve demonstrating its ability to reproduce known experimental properties, such as the helical structure of the polymer and the experimentally observed enantioselectivity for a range of analytes. While significant progress has been made in force field development for biopolymers, there is still a need for further refinement and validation of force fields specifically tailored for cellulose carbamate polymers to improve the predictive power of computational models.

Applications of Cellulose Trisphenylcarbamate in Advanced Analytical Science Research

Development of Novel Chromatographic Modes and Techniques

The versatility of cellulose (B213188) trisphenylcarbamate-based CSPs has enabled significant progress in various chromatographic techniques, pushing the boundaries of efficiency, speed, and miniaturization in enantioselective analysis.

Supercritical Fluid Chromatography (SFC) has gained prominence as a green analytical technique, largely due to its use of supercritical carbon dioxide as the primary mobile phase, which reduces solvent consumption. Cellulose tris(3,5-dimethylphenylcarbamate) has been a key chiral stationary phase in advancing SFC for enantioseparation.

Research comparing SFC with High-Performance Liquid Chromatography (HPLC) for the separation of 21 pharmaceutical compounds on the same cellulose tris(3,5-dimethylphenylcarbamate) CSP found that SFC frequently yielded better enantioresolution in shorter analysis times nih.gov. The study highlighted the importance of mobile phase composition, testing various co-solvents and additives. For instance, a mobile phase of CO2/methanol/isopropylamine (80:20:0.1 v/v/v) was highly effective for separating basic β-blockers nih.gov. SFC's advantages are attributed to the unique properties of supercritical fluids, which combine low viscosity and high diffusivity, leading to efficient and rapid separations rsc.org.

Further studies have delved into the molecular interactions governing separations in SFC. An investigation into halogenated 4,4′-bipyridines on a cellulose tris(3,5-dimethylphenylcarbamate) column found that retention and selectivity were halogen-dependent, increasing in the order of Cl < Br < I, suggesting that iodine-based interactions were significant in the enantiorecognition mechanism researchgate.net. This work also highlighted that carbon dioxide is not merely an inert carrier; it can act as a hydrogen bond and halogen bond acceptor, influencing the separation process differently than traditional nonpolar solvents like n-hexane used in HPLC researchgate.net. A comprehensive evaluation of six different commercial CSPs based on cellulose tris-(3,5-dimethylphenylcarbamate) confirmed the unique and versatile performance of these phases in SFC for separating a wide range of racemates researchgate.net.

Comparison of SFC and HPLC for Enantioseparation of Selected Drugs on a Cellulose Tris(3,5-dimethylphenylcarbamate) CSP nih.gov
CompoundTechniqueResolution (Rs)Analysis Time (min)
MetoprololSFC2.105
HPLC1.8510
CarvedilolSFC3.506
HPLC2.9012
GallopamilSFC1.604
HPLC1.758

The drive toward miniaturization in analytical science, aimed at reducing sample and solvent consumption, has led to the application of cellulose trisphenylcarbamate derivatives in micro- and nano-liquid chromatography (nano-LC). Researchers have successfully prepared stable capillary columns for enantioseparations by coating cellulose tris(3-chloro-4-methylphenylcarbamate) onto silica (B1680970). nih.gov These columns have proven effective for separations in nano-LC using polar organic mobile phases nih.govphenomenex.com. The studies involved a systematic evaluation of key factors influencing the performance of these miniaturized systems, such as the composition of the mobile phase and its flow rate, to optimize resolution and column efficiency phenomenex.com.

Capillary Electrochromatography (CEC) is a hybrid technique that merges the high selectivity of HPLC with the high efficiency of capillary electrophoresis. This compound derivatives have been instrumental in developing CEC for chiral separations. Monolithic silica capillary columns, created through a sol-gel process, have been modified by coating them with cellulose tris(3,5-dimethylphenylcarbamate). These columns demonstrate excellent performance, achieving baseline separation for numerous enantiomeric pairs with very high column efficiencies.

The favorable kinetic properties of these monolithic columns are evidenced by flat Van Deemter curves at high mobile phase velocities, allowing for extremely fast separations. For instance, baseline separation of one pair of enantiomers was achieved in just 90 seconds under high voltage conditions. Research has also explored different methods for attaching the chiral selector to the monolithic support, including immobilization through polycondensation or radical copolymerization, providing robust strategies for preparing these advanced capillary columns. The integration of cellulose tris(3-chloro-4-methylphenylcarbamate) into CEC has also been shown to produce stable capillary columns suitable for enantioseparations nih.gov.

Investigation of Chiral Derivatization Principles in Separation Science

The enantioselective properties of this compound are highly dependent on the substituents attached to the phenyl rings. This principle allows for the fine-tuning of chiral recognition capabilities by altering the electronic and steric properties of the carbamate (B1207046) groups.

A prime example is the development of a novel chiral stationary phase, CHIRALPAK IC, which is based on cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel. The introduction of two chlorine atoms on the phenyl ring creates distinct enantiomeric recognition characteristics compared to other polysaccharide-based CSPs. This derivatization not only imparts unique selectivity but also allows the CSP to be compatible with a wide range of solvents.

Similarly, CSPs containing both electron-withdrawing (e.g., chloro-) and electron-donating (e.g., methyl-) substituents on the phenyl moiety have been studied. These mixed-substituent derivatives can exhibit alternative chiral recognition abilities compared to the widely used cellulose tris(3,5-dimethylphenylcarbamate), making them a valuable complementary tool for resolving a broad spectrum of chiral pharmaceuticals. The method of attachment to the silica support also represents a form of derivatization. Comparing CSPs where this compound is chemically bonded versus physically coated reveals significant differences; bonded phases, while sometimes showing lower chiral recognition, offer better column efficiency and compatibility with a wider range of solvents like tetrahydrofuran (B95107) (THF), which can swell or dissolve coated phases.

Impact of Phenylcarbamate Derivatization on Chiral Selectivity
DerivativeKey SubstituentsNotable PropertyApplication Example
Cellulose tris(3,5-dimethylphenylcarbamate)Two methyl groups (electron-donating)Broadly successful, benchmark CSPGeneral pharmaceutical separations
Cellulose tris(3,5-dichlorophenylcarbamate)Two chloro groups (electron-withdrawing)Novel selectivity, expanded solvent compatibilitySeparations not achieved on other polysaccharide CSPs
Cellulose tris(chloro-methylphenylcarbamate)sOne chloro and one methyl groupAlternative chiral recognition patternsComplementary selectivity for difficult separations

Use in Fundamental Studies of Molecular Chirality and Stereoisomerism

This compound-based CSPs serve not only as practical separation tools but also as platforms for fundamental investigations into the nature of molecular chirality and the mechanisms of enantiorecognition.

One area of study has been the influence of the cellulose polymer's size on its chiral recognition ability. By preparing cellulose tris(3,5-dimethylphenylcarbamate) (CDMPC) from cellulose oligomers with varying degrees of polymerization (DP), researchers found that chiral recognition ability was lower for very short oligomers (DP of 7 and 11) nih.gov. However, the performance increased with chain length, and a DP of 18 was found to be sufficient to exhibit chiral recognition similar to that of the much larger native microcrystalline cellulose polymer (DP 124) nih.gov. This indicates that a relatively short, ordered helical structure is the primary requirement for forming the chiral cavities responsible for separation.

Computational methods are often combined with experimental data to probe the specific intermolecular forces at play. Molecular docking studies on the separation of ofloxacin (B1677185) enantiomers using a CDMPC stationary phase revealed that a combination of hydrogen bonding, hydrophobic effects, and π–π stacking interactions were all involved in the stereoselective recognition process. Thermodynamic studies further illuminate these interactions. By performing separations at different temperatures, researchers can determine thermodynamic quantities of adsorption, providing fundamental insights into the enthalpic and entropic drivers of chiral recognition on CSPs like cellulose tris(4-chloro-3-methylphenylcarbamate).

Integration with Hyphenated Techniques for Mechanistic Studies

To gain deeper insight into chiral recognition mechanisms, chromatographic separations are often coupled with spectroscopic techniques. This "hyphenation" allows for the direct observation of interactions between the chiral stationary phase and the analyte.

A novel method for detecting chiral recognition was developed using electron ionization mass spectrometry (MS) as a detection method for the desorption of enantiomers from a chiral adsorbent phenomenex.com. In this study, optically active cellulose tris(5-fluoro-2-methylphenylcarbamate) was used as the chiral host, and the enantiomers of 1,1′-bi-2-naphthol (BINOL) were the chiral guests. A mixture of the CSP and the racemic analyte was heated inside the mass spectrometer's direct insertion probe. The resulting ion current profiles for the (R)- and (S)-enantiomers were different, reflecting their different interaction strengths and desorption kinetics from the chiral cellulose derivative. This mass spectrometric result was consistent with HPLC data, confirming that the more strongly retained enantiomer in the chromatogram was also the one that desorbed at a higher temperature in the MS experiment. This approach provides a direct means of studying the thermodynamics of chiral interactions, offering a powerful tool for mechanistic investigations that complements traditional chromatographic methods phenomenex.com.

LC-MS/MS for Elucidating Elution Mechanisms

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) serves as a powerful tool for investigating the elution mechanisms of chiral compounds on this compound-based stationary phases. By systematically varying chromatographic conditions and monitoring the corresponding changes in enantioselectivity and retention, researchers can gain insights into the complex intermolecular interactions that govern chiral recognition.

The table below summarizes the typical effects of mobile phase parameters on the enantioseparation of chiral compounds on this compound CSPs as studied by LC-MS/MS.

Mobile Phase ParameterTypical Effect on EnantioselectivityRationale for Elucidation of Elution Mechanism
Organic Modifier Content Decreasing the concentration of organic modifiers (e.g., acetonitrile (B52724), methanol) in reversed-phase mode generally increases enantioselectivity.This indicates that hydrophobic interactions are a significant component of the chiral recognition mechanism. Lower organic content enhances these interactions.
Type of Organic Modifier The choice of organic modifier (e.g., methanol, ethanol (B145695), isopropanol) can lead to different enantioselectivities for the same analyte.Different modifiers can alter the solvation of the analyte and the CSP, thereby influencing the accessibility of the chiral cavities and the strength of the interactions.
Mobile Phase Additives (Acidic) The addition of acidic additives (e.g., formic acid, acetic acid) can improve the peak shape and resolution of acidic and neutral compounds.Additives can suppress the ionization of acidic analytes, leading to more consistent interactions with the CSP. They can also modify the surface of the CSP.
Mobile Phase Additives (Basic) Basic additives (e.g., diethylamine, triethylamine) are often necessary for the successful elution and separation of basic compounds.These additives compete with the basic analytes for active sites on the stationary phase, reducing peak tailing and improving resolution.
Buffer Type and Concentration In reversed-phase LC-MS, the choice of buffer (e.g., ammonium (B1175870) acetate (B1210297), ammonium bicarbonate) and its concentration can impact both separation and MS signal intensity.Buffers control the pH of the mobile phase, which affects the ionization state of the analytes and the CSP, thereby influencing the electrostatic interactions involved in chiral recognition.

By meticulously studying these effects using LC-MS/MS, researchers can construct a more detailed picture of the elution mechanism. The high sensitivity and specificity of MS detection allow for the analysis of complex mixtures and the identification of subtle changes in enantioselectivity, providing valuable data for the development of more efficient and robust chiral separation methods.

Online NMR for Real-time Interaction Monitoring

The use of online Nuclear Magnetic Resonance (NMR) spectroscopy in conjunction with liquid chromatography represents a frontier in the study of chiral recognition mechanisms. This powerful hyphenated technique has the potential to provide real-time, molecule-specific information about the transient interactions between enantiomers and a chiral stationary phase like this compound.

While the direct online NMR monitoring of interactions on a this compound CSP is an emerging area with limited published research, the principles of this technique and related offline NMR studies provide a strong foundation for its future application. In an online setup, the eluent from the chromatographic column is passed through an NMR flow cell, allowing for the acquisition of NMR spectra of the separated enantiomers as they elute. By observing changes in the NMR parameters of the analytes, such as chemical shifts, relaxation times, and diffusion coefficients, it is possible to deduce information about their binding to the CSP.

For instance, a change in the chemical shift of specific protons on an analyte upon interaction with the CSP can indicate which parts of the molecule are involved in the binding. Furthermore, techniques like Saturation Transfer Difference (STD) NMR and Nuclear Overhauser Effect (NOE) spectroscopy, adapted for an online format, could potentially map the precise binding epitopes of the enantiomers within the chiral cavities of the this compound.

Offline NMR studies have already demonstrated the feasibility of using NMR to investigate the interactions between soluble analogues of CSPs and chiral analytes. These studies provide insights into the nature of the intermolecular forces, such as hydrogen bonding, π-π stacking, and dipole-dipole interactions, that contribute to chiral recognition.

The table below outlines the potential of various NMR parameters for real-time interaction monitoring with this compound CSPs.

NMR ParameterPotential Information Gained in Real-time Monitoring
Chemical Shift Perturbations Identification of the specific atoms or functional groups of the analyte that are in close proximity to the CSP during the separation process.
Relaxation Times (T1 and T2) Information on the dynamics of the analyte-CSP interaction. Changes in relaxation times can indicate the strength and timescale of the binding.
Diffusion Coefficients Measurement of the self-diffusion of the analyte molecules. A decrease in the diffusion coefficient upon interaction with the CSP can be related to the binding affinity.
Saturation Transfer Difference (STD) Identification of the specific protons of the analyte that are in close contact with the CSP. This can help to map the binding epitope.
Nuclear Overhauser Effect (NOE) Determination of the spatial proximity between the protons of the analyte and the CSP, providing detailed structural information about the transient diastereomeric complex.

The continued development of NMR hardware, such as high-sensitivity cryoprobes and microflow cells, along with advancements in rapid data acquisition techniques, will be crucial for the successful implementation of online NMR for real-time interaction monitoring in chiral chromatography. The insights gained from such studies will be invaluable for the rational design of new and improved chiral stationary phases and for a more fundamental understanding of the principles of enantioseparation.

Future Directions and Emerging Research Avenues for Cellulose Trisphenylcarbamate

Rational Design of Next-Generation Chiral Stationary Phases

The development of new chiral stationary phases (CSPs) is moving from a trial-and-error approach to a more rational design process. By understanding the fundamental mechanisms of chiral recognition, researchers can purposefully create next-generation CSPs with superior performance.

The chiral recognition ability of cellulose (B213188) trisphenylcarbamate is intrinsically linked to the stable, higher-order helical structure adopted by the polymer chain. This helical arrangement creates well-defined chiral grooves and cavities where enantiomers can interact differently. Research has shown that the degree of polymerization (DP) of the cellulose backbone is a critical factor in the formation and stability of this helical structure.

A key study investigated the influence of cellulose's molecular weight on the enantioseparation capabilities of its tris(3,5-dimethylphenylcarbamate) derivative. researchgate.netmdpi.com Cellulose was hydrolyzed to obtain oligomers with varying DPs, which were then derivatized and coated onto silica (B1680970) gel. The chiral recognition abilities of these CSPs were evaluated using several racemic compounds.

The findings indicate that a minimum chain length is necessary to form the ordered helical structure required for effective chiral recognition. Derivatives with a low DP of 7 or 11 showed significantly lower chiral recognition compared to those with DPs of 18 or higher. researchgate.net From a DP of 18 up to 124, the CSPs exhibited similar and effective chiral recognition abilities for most racemates tested. researchgate.netmdpi.com This suggests that a DP of approximately 18 is sufficient for the cellulose derivative to form the stable secondary structure essential for enantioselectivity. researchgate.net These results underscore the potential for tailoring the polymer backbone to optimize the helical structure for specific separation challenges.

Interactive Data Table: Effect of Degree of Polymerization (DP) on Chiral Separation Performance
RacemateCSP (DP)Retention Factor (k'₁)Separation Factor (α)
trans-Stilbene (B89595) oxideCDMPC-70.43~1
trans-Stilbene oxideCDMPC-110.461.13
trans-Stilbene oxideCDMPC-180.521.25
trans-Stilbene oxideCDMPC-1240.481.27
Tröger's baseCDMPC-70.351.14
Tröger's baseCDMPC-110.381.21
Tröger's baseCDMPC-180.451.33
Tröger's baseCDMPC-1240.411.35
1-(9-Anthryl)-2,2,2-trifluoroethanolCDMPC-71.051.19
1-(9-Anthryl)-2,2,2-trifluoroethanolCDMPC-111.111.27
1-(9-Anthryl)-2,2,2-trifluoroethanolCDMPC-181.301.42
1-(9-Anthryl)-2,2,2-trifluoroethanolCDMPC-1241.221.43

Data sourced from a study on the influence of the molecular weight of cellulose on the chiral recognition ability of cellulose tris(3,5-dimethylphenylcarbamate). mdpi.com The table demonstrates the trend of increasing separation factor (α) with a higher degree of polymerization, stabilizing for DPs above 18.

The method by which cellulose trisphenylcarbamate is affixed to the support material (typically silica gel) profoundly impacts its performance and durability. Engineering the surface chemistry offers a powerful route to optimize interactions and expand the range of usable solvents.

Traditionally, these CSPs are made by physically coating the cellulose derivative onto the silica support. chiraltech.com While effective, this approach limits the range of mobile phases that can be used, as solvents like tetrahydrofuran (B95107) or chloroform (B151607) can dissolve or swell the chiral selector, damaging the column. chiraltech.comkaust.edu.sa

Future research is focused on chemically bonding the chiral selector to the support. One approach involves using a diisocyanate linker to create a covalent bond between the cellulose derivative and the support material. kaust.edu.sa These "bonded-type" CSPs exhibit enhanced stability and are compatible with a much wider range of organic solvents, which can be crucial for separating poorly soluble compounds or for altering separation selectivity. kaust.edu.sa Similarly, immobilization via a thiol-ene click reaction can create a solvent-resistant crosslinked network structure on the surface of silica particles. rsc.org

Another emerging strategy involves modifying the support surface before the addition of the chiral selector. For instance, gold nanoparticles (AuNPs) have been deposited onto silica beads to create an interlayer before the cellulose derivative is coated on the surface. nih.gov This sandwich-like structure was found to enhance interactions with analytes compared to standard coated CSPs. nih.gov Such innovative approaches to surface chemistry are key to developing more robust and versatile CSPs.

Integration with Advanced Manufacturing Technologies

The fusion of established chiral selectors like this compound with cutting-edge manufacturing techniques promises to revolutionize the format and application of chiral separation devices.

Additive manufacturing, or 3D printing, offers the potential to create chromatographic columns with highly ordered, complex internal geometries that are impossible to achieve with traditional particle-packing methods. While the 3D printing of this compound itself is not yet established, research into 3D printing of other polysaccharides provides a clear roadmap for future exploration. mdpi.comnih.gov

For example, cellulose nanocrystal aerogels have been 3D printed using direct ink writing techniques. nih.gov Researchers are also exploring the use of polysaccharide-based gels and hydrogels as "bioinks" for creating complex structures. mdpi.commdpi.com Applying this technology to chiral separations could lead to the printing of monolithic columns with optimized flow characteristics and a perfectly uniform distribution of the chiral selector. This could dramatically increase column efficiency and reduce back pressure, leading to faster and more precise separations.

Microfluidics, also known as lab-on-a-chip technology, involves the manipulation of small fluid volumes within micro-scale channels. researchgate.netnih.gov Integrating chiral selectors into these devices offers numerous advantages, including significantly reduced sample and solvent consumption, faster analysis times, and high-throughput capabilities. nih.gov

Cellulose derivatives are among the materials being used to create chiral separation platforms within microfluidic chips. nih.gov This can be achieved by functionalizing the microchannel walls or by packing the channels with a chiral stationary phase. The development of microfluidic systems for chiral analysis is a promising platform for pharmaceutical, biomedical, and environmental research. researchgate.netnih.gov Future work will likely focus on optimizing the integration of this compound into these miniaturized systems for rapid, on-chip enantiomeric analysis.

Exploration of this compound in Non-Chromatographic Chiral Technologies

While renowned for its use in chromatography, the powerful chiral recognition capabilities of this compound are being explored in other technological formats beyond the column.

One of the most promising areas is in the development of enantioselective membranes for filtration-based separations. nih.gov Researchers have successfully created nonwoven, nanofibrous membranes by electrospinning cellulose tris(3,5-dimethylphenyl carbamate). researchgate.net In liquid-liquid permeation experiments with a racemic compound, these membranes demonstrated preferential permeation of one enantiomer over the other. researchgate.net This was supported by molecular docking simulations which indicated stronger interactions between the cellulose derivative and the enantiomer that was retained by the membrane. researchgate.net

This membrane-based approach offers a scalable, continuous, and potentially more energy-efficient alternative to chromatography for large-scale enantiomer separations. Further research in this area could lead to new industrial processes for producing enantiopure compounds.

Chiral Sensors and Recognition Systems (Conceptual Research)

The inherent chiral recognition capabilities of this compound derivatives are being explored for the development of advanced chiral sensors and recognition systems. This conceptual research aims to leverage the specific interactions between the chiral polymer and enantiomers to create highly sensitive detection methods.

One promising approach involves the development of chiral fluorescent sensors. Researchers have investigated cellulose derivatives bearing bulky 4-(2-benzothienyl)phenylcarbamates, which exhibit enantioselective fluorescence quenching behavior in the presence of enantiomer pairs of 1-phenylethylamine. This suggests the potential for creating sensors that can detect and quantify specific enantiomers through changes in fluorescence intensity. The high chiral fluorescent recognition ability is likely due to the arrangement of the bulky π-conjugated benzothienyl pendants on the phenylcarbamate moieties surrounding the helical backbone of the cellulose derivative, combined with the polymer's regular higher-order structure researchgate.net.

Another innovative concept is the use of mass spectrometry to detect chiral recognition. A novel method has been developed using optically active cellulose tris(5-fluoro-2-methylphenylcarbamate) as a chiral adsorbent. In this system, the desorption of a chiral analyte, (R)- and (S)-1,1′-bi-2-naphthol, is monitored by electron ionization mass spectrometry. The phenylcarbamate derivative demonstrates high chiral resolving ability, with the (R)-enantiomer eluting before the (S)-enantiomer. This mass spectrometric approach provides a new tool for studying the fundamental principles of chiral recognition by this compound derivatives rsc.org.

Conceptual Research in Chiral Sensing:

Research AreaConceptPotential Application
Fluorescent Sensors Enantioselective fluorescence quenching by cellulose derivatives with bulky pendants.Rapid and sensitive detection of specific enantiomers in various samples.
Mass Spectrometry Detection of chiral recognition through the differential desorption of enantiomers from a chiral adsorbent.Fundamental studies of chiral recognition mechanisms and screening of new chiral selectors.

Membranes for Enantioselective Separation (Research on Principles)

A significant area of research focuses on the fabrication and application of membranes composed of this compound derivatives for enantioselective separation. This technology holds the promise of moving beyond analytical-scale separations to more efficient and scalable industrial processes. The use of solid polymeric membranes is advantageous due to their low cost, low energy consumption, and continuous operability researchgate.net.

Recent studies have demonstrated the feasibility of preparing enantioselective membranes by electrospinning cellulose tris(3,5-dimethylphenyl carbamate) (CDMPC). These nanofibrous membranes have shown potential for efficient chiral resolutions through filtration researchgate.netcnrs.fr. The degree of polymerization (DP) of the CDMPC has been found to influence the morphology of the electrospun membranes cnrs.fr.

The mechanism of chiral recognition in these membranes is also a subject of intensive investigation. Molecular docking simulations have been employed to understand the interactions between the chiral selector and the enantiomers. For instance, simulations have shown a higher binding energy between CDMPC and the (R)-enantiomer of 1-(1-naphthyl)ethanol (B73620) compared to the (S)-enantiomer, which supports the experimental findings of enantioselective permeation cnrs.fr. The primary interaction mechanisms contributing to chiral separation are believed to include hydrogen bonding, hydrophobic effects, and π–π stacking rsc.org.

Principles of Enantioselective Membranes:

Membrane Fabrication TechniqueKey Research PrincipleInvestigated Compound
ElectrospinningEffect of degree of polymerization on membrane morphology and separation performance.Cellulose tris(3,5-dimethylphenyl carbamate)
Molecular Docking SimulationsElucidation of the chiral recognition mechanism at the molecular level.Cellulose tris(3,5-dimethylphenyl carbamate)

Sustainable Synthesis and Life Cycle Assessment Research for Chiral Polymers

In line with the growing emphasis on green chemistry, research is underway to develop more sustainable methods for the synthesis of this compound and to assess the environmental impact of chiral polymers throughout their lifecycle.

The conventional synthesis of this compound often involves the use of hazardous solvents and reagents. A significant advancement in this area is the development of a "green synthesis" method using ionic liquids. Specifically, 1-allyl-3-methylimidazolium (B1248449) chloride (AmimCl) has been successfully used as a reaction solvent for the synthesis of cellulose-tris(3,5-dimethylphenylcarbamate) (CDMPC) nih.gov. This process involves the reaction of 3,5-dimethylphenyl isocyanate with microcrystalline cellulose dissolved in the ionic liquid, offering a more environmentally benign alternative to traditional methods nih.gov.

Life Cycle Assessment (LCA) is a critical tool for evaluating the environmental performance of polymers from cradle to grave nichem.solutionsbibliotekanauki.pl. While specific LCA studies on this compound are not yet prevalent, the established methodologies for other polymers provide a framework for future assessments. An LCA for a chiral polymer like this compound would consider the environmental impacts associated with raw material extraction (cellulose from wood pulp), chemical synthesis (including the use of isocyanates and solvents), use in chromatographic applications (energy consumption of HPLC systems), and end-of-life options such as disposal or recycling venturewell.orgnih.govnih.gov.

Q & A

Basic: What are the established methodologies for synthesizing cellulose trisphenylcarbamate (CTPC) and characterizing its structural purity?

CTPC is synthesized via the reaction of cellulose with phenyl isocyanate under anhydrous conditions, typically in pyridine. Key steps include:

  • Synthesis : Dissolving microcrystalline cellulose in dimethylacetamide (DMAc)/LiCl, followed by controlled addition of phenyl isocyanate at 80–100°C for 24–48 hours .
  • Purification : Precipitation in methanol and repeated washing to remove unreacted reagents.
  • Characterization :
    • FTIR : Confirm urethane bond formation (C=O stretch at ~1730 cm⁻¹, N-H at ~1530 cm⁻¹).
    • ¹³C NMR : Verify substitution patterns (e.g., carbamate carbonyl at ~155 ppm).
    • Elemental analysis : Ensure stoichiometric phenyl group attachment (C/N ratio ~3:1) .

Basic: How does CTPC function as a chiral stationary phase (CSP) in HPLC, and what parameters influence its enantioselectivity?

CTPC-based CSPs separate enantiomers via hydrogen bonding, π-π interactions, and steric effects. Critical parameters include:

  • Mobile phase composition : Polar organic modifiers (e.g., ethanol, hexane/isopropanol) modulate retention and selectivity .
  • Temperature : Lower temperatures (10–25°C) enhance chiral recognition by stabilizing non-covalent interactions.
  • Substituent effects : Electron-withdrawing groups (e.g., -NO₂) at the phenyl ring’s 4-position improve separation factors (α) for specific analytes (e.g., α = 2.1 for racemate 1 in Table 1) .

Advanced: How do substituents at the 4-position of the phenyl group in CTPC derivatives affect enantioselectivity, and what experimental designs can quantify their impact?

Substituents alter electron density and steric bulk, influencing analyte-CSP interactions. Methodological approaches:

Derivative synthesis : Prepare CTPC analogs with -CH₃, -Cl, or -NO₂ substituents .

HPLC screening : Test enantioselectivity using racemates under standardized conditions (e.g., hexane/isopropanol 90:10).

Statistical analysis : Use ANOVA to compare separation factors (α) across derivatives (e.g., α = 1.8 for -CH₃ vs. 2.1 for -NO₂ in Table 1) .

Computational modeling : MD simulations to correlate substituent polarity with binding energy differences .

Advanced: How should researchers address contradictions in reported separation factors for the same analyte across CTPC-based CSP studies?

Contradictions often arise from uncontrolled variables. Resolution strategies:

  • Standardize protocols : Fix mobile phase composition, flow rate, and column packing density .
  • Batch variability : Characterize CSPs from different synthetic batches via FTIR/NMR to confirm structural consistency.
  • Data normalization : Report α values relative to a reference analyte (e.g., benzoin) to enable cross-study comparisons .

Advanced: What role do chiral additives play in enhancing CTPC-based CSP performance, and how can their effects be systematically evaluated?

Additives like (-)-2-phenyl-1-propanol improve resolution by modifying CSP-analyte interactions. Experimental workflow:

Additive screening : Test 0.1–1.0% (v/v) additives in the mobile phase.

Efficiency metrics : Calculate plate number (N) and peak asymmetry to quantify improvements.

Mechanistic studies : Use NMR titration to identify hydrogen-bonding sites between additives and CTPC .

Advanced: How can researchers elucidate the molecular interactions governing chiral recognition in CTPC-CSPs?

Combine experimental and computational approaches:

  • NMR spectroscopy : Analyze CSP-analyte complexes in solution to identify key binding motifs.
  • Molecular docking : Predict binding conformations using software like AutoDock Vina.
  • Thermodynamic studies : Van’t Hoff plots to assess enthalpy/entropy contributions to enantioselectivity .

Advanced: What analytical techniques beyond HPLC are critical for validating CTPC’s chiral recognition mechanisms?

  • X-ray crystallography : Resolve CSP-analyte co-crystals to visualize interaction sites.
  • Circular dichroism (CD) : Monitor conformational changes in CTPC upon analyte binding.
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) in real-time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.